Artonin E
Description
structure given in first source; isolated from the bark of Artocarpus communis Forst.
Structure
2D Structure
3D Structure
Properties
CAS No. |
129683-93-8 |
|---|---|
Molecular Formula |
C25H24O7 |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
5-hydroxy-8,8-dimethyl-3-(3-methylbut-2-enyl)-2-(2,4,5-trihydroxyphenyl)pyrano[2,3-h]chromen-4-one |
InChI |
InChI=1S/C25H24O7/c1-12(2)5-6-14-22(30)21-19(29)11-20-13(7-8-25(3,4)32-20)24(21)31-23(14)15-9-17(27)18(28)10-16(15)26/h5,7-11,26-29H,6H2,1-4H3 |
InChI Key |
HDHRTQZSBFUBMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(OC2=C(C1=O)C(=CC3=C2C=CC(O3)(C)C)O)C4=CC(=C(C=C4O)O)O)C |
Appearance |
Solid powder |
melting_point |
244 - 248 °C |
Other CAS No. |
129683-93-8 |
physical_description |
Solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5'-hydroxymorusin artonin E |
Origin of Product |
United States |
Foundational & Exploratory
Data Presentation: Quantitative Effects of Artonin E
An In-depth Technical Guide on the Core Mechanism of Action of Artonin E in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This compound, a prenylated flavonoid originally isolated from the stem bark of Artocarpus elasticus, has emerged as a compound of significant interest in oncology research.[1][2] Preclinical studies have demonstrated its potent cytotoxic and anti-proliferative effects across a range of cancer cell lines. This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound exerts its anticancer effects, with a focus on the core signaling pathways, quantitative data from key experiments, and detailed methodologies for researchers.
The efficacy of this compound is demonstrated through its dose- and time-dependent effects on cancer cell viability, apoptosis induction, and cell cycle progression. The following tables summarize the key quantitative data from various studies.
Table 1: Cytotoxicity of this compound (IC₅₀ Values) in Various Cancer Cell Lines
| Cell Line | Cancer Type | Time Point (hours) | IC₅₀ Value | Reference |
| HCT116 | Colon Cancer | 24 | 3.25 ± 0.24 µg/mL | [3] |
| LoVo | Colon Cancer | 24 | 11.73 ± 1.99 µg/mL | [3] |
| MCF-7 | Breast Cancer (ER+) | 24 | 3.8 µM | [1] |
| MCF-7 | Breast Cancer (ER+) | 48 | 5.1 µM | |
| MCF-7 | Breast Cancer (ER+) | 72 | 6.9 µM | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 24 | 14.3 µM | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 48 | 13.9 µM | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 72 | 9.8 µM | |
| SKOV-3 | Ovarian Cancer | 72 | 6.5 ± 0.5 µg/mL | |
| T1074 | Normal Ovarian Cells | 72 | 32.5 ± 0.5 µg/mL | |
| H460 | Lung Cancer | Not Specified | 31.93 µg/ml |
Table 2: this compound-Induced Apoptosis and Related Markers
| Cell Line | Treatment | Parameter | Result | Reference |
| MCF-7 | 30 µM this compound (24h) | Caspase-9 Activity | Significant increase vs. control | |
| MCF-7 | 30 µM this compound (24h) | Caspase-8 Activity | Significant increase vs. control | |
| MDA-MB-231 | 3, 10, 30 µM this compound | Caspase-8 & -9 Activity | Dose-dependent increase | |
| SKOV-3 | This compound | Caspase-3, -8, -9 Activity | Activation promoted | |
| LoVo | 30 µg/mL this compound (24h) | Sub-G1 Population | 12.61% | |
| HCT116 | 2.5 µg/mL this compound (24h) | Sub-G1 Population | 6.80% |
Table 3: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment | % Cells in G₀/G₁ Phase | % Cells in S Phase | Reference |
| MCF-7 | Control | 57.6% | Not Specified | |
| MCF-7 | 3 µM this compound | 60.8% | Not Specified | |
| MCF-7 | 10 µM this compound | 68.7% | Not Specified | |
| SKOV-3 | This compound | Not Specified | S Phase Arrest | |
| MDA-MB-231 | This compound | Not Specified | G₂/M Arrest |
Table 4: Induction of Reactive Oxygen Species (ROS) by this compound
| Cell Line | Treatment | % of Cells with Increased ROS | Reference |
| MCF-7 | Control | 17.7% | |
| MCF-7 | 10 µM this compound | 47.80% | |
| MCF-7 | 30 µM this compound | 66.26% | |
| MDA-MB-231 | Control | 8.3% | |
| MDA-MB-231 | 3 µM this compound | 19.1% | |
| MDA-MB-231 | 10 µM this compound | 28.8% | |
| MDA-MB-231 | 30 µM this compound | 43.9% |
Core Mechanisms of Action
This compound employs a multi-pronged approach to inhibit cancer cell growth and survival, primarily through the induction of apoptosis, cell cycle arrest, and inhibition of metastasis, all orchestrated by the modulation of critical signaling pathways.
Induction of Apoptosis
This compound is a potent inducer of apoptosis, engaging both the intrinsic (mitochondrial) and, in some cases, the extrinsic pathways. A key initiating event is the significant elevation of intracellular Reactive Oxygen Species (ROS).
This ROS accumulation leads to a loss of mitochondrial membrane potential (ΔΨm), a critical step in the intrinsic apoptotic pathway. The disruption of the mitochondrial membrane facilitates the release of cytochrome c into the cytosol. This process is further amplified by this compound's modulation of the Bcl-2 family of proteins; it upregulates the pro-apoptotic protein Bax while downregulating anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Mcl-1.
The released cytochrome c, along with Apaf-1 and pro-caspase-9, forms the apoptosome, leading to the activation of caspase-9. Activated caspase-9 then triggers a cascade of effector caspases, including caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving cellular substrates like PARP (Poly (ADP-ribose) polymerase). In certain cancer cells, such as MDA-MB-231, this compound also activates the extrinsic pathway initiator, caspase-8.
Furthermore, this compound has been shown to significantly suppress the expression of inhibitors of apoptosis proteins (IAPs) like livin and survivin, thereby lowering the threshold for apoptosis induction.
Cell Cycle Arrest
This compound disrupts the normal progression of the cell cycle, an essential mechanism for its anti-proliferative effects. The specific phase of arrest appears to be cell-type dependent. For instance, in MCF-7 breast cancer cells, this compound induces a G₀/G₁ phase arrest. This is associated with the upregulation of the cyclin-dependent kinase inhibitor p21 and the downregulation of cyclin D. In contrast, studies on SKOV-3 ovarian cancer cells have reported an S phase arrest, while in MDA-MB-231 cells, a G₂/M arrest was observed. The accumulation of cells in the sub-G₁ phase, as detected by flow cytometry, is indicative of apoptotic cell death.
Inhibition of Metastasis and Modulation of Signaling Pathways
This compound has demonstrated potential in curbing the metastatic spread of cancer. It inhibits the migration and invasion of lung cancer cells by suppressing key proteins involved in cell motility. This is achieved through the decreased activation of Focal Adhesion Kinase (FAK) and its downstream effector, protein kinase B (AKT). The expression of Cell division cycle-42 (CDC42), a protein crucial for cell movement, is also reduced. Additionally, this compound enhances anoikis (detachment-induced apoptosis) in lung cancer cells, a critical mechanism for preventing metastasis, by downregulating the anti-apoptotic protein Mcl-1.
The anticancer effects of this compound are mediated through its influence on major signaling cascades. In colon cancer cells, it induces apoptosis through the activation of the MAPK signaling pathway, evidenced by increased phosphorylation of ERK1/2, p38, and c-Jun. While ERK activation is often associated with proliferation, in this context, it promotes apoptosis. Conversely, in MCF-7 cells, this compound has been reported to downregulate the MAPK pathway. This highlights the context-dependent nature of its action.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for studying the effects of this compound.
Cell Viability and Cytotoxicity (MTT Assay)
-
Principle: Measures the metabolic activity of viable cells. The mitochondrial dehydrogenase in living cells reduces the yellow tetrazolium salt MTT to purple formazan crystals.
-
Protocol:
-
Cell Seeding: Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 to 100 µg/mL or µM) and a vehicle control (e.g., DMSO) for specified time points (24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value using dose-response curve analysis.
-
Apoptosis Detection (Annexin V-FITC/PI Assay)
-
Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while Propidium Iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic/necrotic).
-
Protocol:
-
Cell Culture and Treatment: Culture cells in a 6-well plate and treat with this compound for the desired time.
-
Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells immediately by flow cytometry.
-
Cell Cycle Analysis
-
Principle: Quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G₀/G₁, S, G₂/M). Apoptotic cells appear as a sub-G₁ peak.
-
Protocol:
-
Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes in the dark at room temperature.
-
Analysis: Analyze the DNA content by flow cytometry. The percentages of cells in each phase are determined using cell cycle analysis software.
-
Western Blotting
-
Principle: Detects specific proteins in a sample to analyze changes in their expression or phosphorylation state.
-
Protocol:
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-p-ERK) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Conclusion
This compound exhibits significant anticancer activity through a sophisticated and multifaceted mechanism of action. It effectively induces apoptosis via ROS generation and modulation of the mitochondrial pathway, halts cell proliferation by inducing cell cycle arrest, and possesses the potential to inhibit metastasis. Its ability to modulate key signaling pathways, including the MAPK and Akt cascades, underscores its potential as a promising candidate for the development of novel cancer therapeutics. Further investigation in preclinical animal models is warranted to fully elucidate its therapeutic potential.
References
- 1. This compound induces p53-independent G1 cell cycle arrest and apoptosis through ROS-mediated mitochondrial pathway and livin suppression in MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces p53-independent G1 cell cycle arrest and apoptosis through ROS-mediated mitochondrial pathway and livin suppression in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Artonin E: A Comprehensive Technical Guide to its Discovery, Natural Sources, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Artonin E, a prenylated flavonoid, has garnered significant attention within the scientific community for its potent cytotoxic and other biological activities. This document provides an in-depth technical overview of the discovery of this compound, its primary natural sources, and the experimental methodologies employed for its isolation, characterization, and biological evaluation. Detailed protocols for key experiments, quantitative data from various studies, and visualizations of its molecular signaling pathways are presented to serve as a comprehensive resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.
Discovery and Natural Sources
This compound was first successfully isolated from the bark of Artocarpus rigida Blume, a plant indigenous to Indonesia. Subsequent research has identified this compound in various other species of the Artocarpus genus, which is distributed throughout tropical regions of Asia. These species represent the primary natural sources of this compound.
Table 1: Natural Sources of this compound
| Plant Species | Part of Plant | Geographical Location |
| Artocarpus rigida | Bark, Root Bark | Indonesia (Lampung Province)[1][2] |
| Artocarpus elasticus | Stem Bark | Malaysia[3] |
| Artocarpus communis | Bark | - |
| Artocarpus rotunda | - | - |
| Artocarpus altilis | - | - |
| Artocarpus kemando | - | - |
Experimental Protocols
This section details the methodologies for the isolation, structural elucidation, and biological evaluation of this compound.
Isolation of this compound from Artocarpus rigida
A standardized protocol for the isolation of this compound from the root bark of Artocarpus rigida is as follows:
-
Extraction: 3 kg of powdered root bark of A. rigida is exhaustively extracted first with n-hexane for three days, followed by a mixture of methanol-ethyl acetate (1:1) for another three days. The solvents are then removed using a vacuum rotary evaporator to yield a methanol/EtOAc extract.[2]
-
Fractionation: The crude extract is then subjected to vacuum liquid chromatography (VLC) on a silica gel column. The column is eluted with a gradient of n-hexane and ethyl acetate (from 100% n-hexane to 100% ethyl acetate) to yield several fractions.[2]
-
Purification: The fractions containing this compound, identified by thin-layer chromatography (TLC), are further purified by repeated column chromatography until a pure, yellow crystalline solid is obtained.
Structural Elucidation
The structure of this compound is determined using a combination of spectroscopic methods:
-
UV-Visible Spectroscopy: The UV-Vis spectrum of this compound in methanol typically shows absorption maxima around 268 nm and 347 nm, which are characteristic of a flavonoid chromophore.
-
Infrared (IR) Spectroscopy: The IR spectrum exhibits characteristic absorption bands for hydroxyl groups (a broad band around 3343 cm⁻¹), a carbonyl group (around 1635 cm⁻¹), and aromatic rings.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for the detailed structural elucidation. The ¹H NMR spectrum reveals signals for aromatic protons, prenyl groups, and hydroxyl protons. The ¹³C NMR spectrum provides information on the number and types of carbon atoms in the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of this compound.
Cytotoxicity Assay (MTT Assay)
The cytotoxic effect of this compound on cancer cell lines is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Treatment: The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, an MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Cell Cycle Analysis
The effect of this compound on the cell cycle distribution is analyzed by flow cytometry.
-
Cell Treatment: Cells are treated with different concentrations of this compound for a specific duration.
-
Cell Harvesting and Fixation: The cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.
Western Blot Analysis
Western blotting is employed to investigate the effect of this compound on the expression of proteins involved in signaling pathways.
-
Protein Extraction: Cells treated with this compound are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a suitable method, such as the Bradford assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., caspases, Bax, Bcl-2, MAPK proteins), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Data
The biological activity of this compound has been quantified in several studies. The following tables summarize some of the key findings.
Table 2: Cytotoxicity of this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | IC₅₀ (µg/mL) | Reference |
| P-388 | Murine Leukemia | - | 0.06 | |
| MCF-7 | Breast Cancer | 3 (after 12h) | - | |
| LoVo | Colon Cancer | - | 11.73 ± 1.99 | |
| HCT116 | Colon Cancer | - | 3.25 ± 0.24 | |
| SKOV-3 | Ovarian Cancer | - | - |
Table 3: Effect of this compound on Cell Cycle Distribution in MCF-7 Breast Cancer Cells (12-hour treatment)
| Treatment | % of Cells in G₀/G₁ Phase | % of Cells in S Phase | % of Cells in G₂/M Phase | Reference |
| Control (Untreated) | 57.6% | - | - | |
| This compound (3 µM) | 60.8% | - | - | |
| This compound (10 µM) | 68.7% | - | - |
Signaling Pathways
This compound exerts its cytotoxic effects primarily through the induction of apoptosis, mediated by the intrinsic (mitochondrial) pathway and modulation of the MAPK signaling pathway.
Intrinsic Apoptotic Pathway
This compound has been shown to induce apoptosis in cancer cells through a p53-independent mechanism. The key events in this pathway are:
-
Upregulation of Bax: this compound increases the expression of the pro-apoptotic protein Bax.
-
Downregulation of Bcl-2: Concurrently, it decreases the expression of the anti-apoptotic protein Bcl-2.
-
Mitochondrial Membrane Potential Disruption: The increased Bax/Bcl-2 ratio leads to the disruption of the mitochondrial membrane potential.
-
Cytochrome c Release: This disruption results in the release of cytochrome c from the mitochondria into the cytosol.
-
Caspase Activation: Cytochrome c activates a cascade of caspases, including caspase-9 and caspase-7, leading to the execution of apoptosis.
MAPK Signaling Pathway
This compound has also been found to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in colon cancer cells. This pathway is involved in regulating various cellular processes, including proliferation, differentiation, and apoptosis. This compound treatment leads to the phosphorylation and activation of key MAPK proteins such as p38 and JNK, which are associated with the induction of apoptosis.
Conclusion
This compound is a promising natural product with significant potential for development as a therapeutic agent, particularly in the field of oncology. This technical guide provides a comprehensive overview of the current knowledge on this compound, from its discovery and natural sources to the detailed experimental protocols for its study and the elucidation of its mechanisms of action. The provided data and visualizations are intended to facilitate further research and development of this potent flavonoid.
References
Artonin E Signaling Pathways in Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Artonin E, a prenylated flavonoid isolated from the stem bark of Artocarpus elasticus, has emerged as a promising natural compound with potent anticancer properties.[1][2][3] Extensive research has demonstrated its ability to induce apoptosis in a variety of cancer cell lines through the modulation of intricate signaling pathways. This technical guide provides an in-depth overview of the core mechanisms by which this compound triggers programmed cell death, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling cascades involved. The primary mechanism of this compound-induced apoptosis is through the intrinsic or mitochondrial pathway, characterized by mitochondrial dysregulation, activation of caspases, and regulation of the Bcl-2 family of proteins.[1][4] Furthermore, this compound has been shown to influence other critical signaling pathways, including the MAPK cascade, and to induce the production of reactive oxygen species (ROS), contributing to its cytotoxic effects against cancer cells.
Quantitative Data: Cytotoxicity of this compound
The anti-proliferative activity of this compound has been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized below.
| Cell Line | Cancer Type | Time (h) | IC50 (µg/mL) | IC50 (µM) | Selectivity Index | Reference |
| SKOV-3 | Ovarian Cancer | 72 | 6.5 ± 0.5 | - | 5.0 | |
| T1074 (normal) | Ovarian | 72 | 32.5 ± 0.5 | - | - | |
| SKOV-3 (2D) | Ovarian Cancer | 72 | 6.0 ± 0.8 | - | 4.67 | |
| T1074 (2D normal) | Ovarian | 72 | 28.0 ± 0.8 | - | - | |
| SKOV-3 (3D) | Ovarian Cancer | 72 | 25.0 ± 0.8 | - | 3.4 | |
| T1074 (3D normal) | Ovarian | 72 | 85.0 ± 0.5 | - | - | |
| LoVo | Colon Cancer | 24 | 11.73 ± 1.99 | - | - | |
| HCT116 | Colon Cancer | 24 | 3.25 ± 0.24 | - | - | |
| MCF-7 | Breast Cancer | 24 | - | 3.8 | - | |
| MCF-7 | Breast Cancer | 48 | - | 5.1 | - | |
| MCF-7 | Breast Cancer | 72 | - | 6.9 | - | |
| MDA-MB-231 | Breast Cancer | 24 | - | 14.13 | 4.68 | |
| MDA-MB-231 | Breast Cancer | 48 | - | 13.93 | - | |
| MDA-MB-231 | Breast Cancer | 72 | - | 9.77 | - |
Core Signaling Pathways in this compound-Induced Apoptosis
This compound primarily triggers the intrinsic apoptotic pathway, which is centered on the mitochondria. Key events in this pathway are detailed below.
The Intrinsic (Mitochondrial) Apoptosis Pathway
This compound treatment leads to a cascade of events that compromise mitochondrial integrity. This includes the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, leading to the release of mitochondrial intermembrane space proteins and subsequent caspase activation.
-
ROS Generation: this compound induces the production of reactive oxygen species (ROS), which can act as upstream signaling molecules to trigger mitochondrial stress.
-
Bcl-2 Family Regulation: A pivotal step is the alteration of the balance between pro- and anti-apoptotic members of the Bcl-2 protein family.
-
Upregulation of Pro-apoptotic Proteins: The expression of Bax is significantly increased.
-
Downregulation of Anti-apoptotic Proteins: The expression of Bcl-2 and Bcl-xL is decreased.
-
-
Mitochondrial Membrane Potential (ΔΨm) Disruption: The shift in the Bcl-2 protein ratio leads to the loss of the mitochondrial membrane potential.
-
Cytochrome c Release: The compromised mitochondrial outer membrane allows for the release of cytochrome c from the intermembrane space into the cytosol.
-
Apoptosome Formation and Initiator Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9.
-
Effector Caspase Activation: Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7.
-
PARP Cleavage and Apoptosis Execution: The effector caspases cleave a variety of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.
The Extrinsic (Death Receptor) Pathway
While the intrinsic pathway is predominant, some studies have shown that this compound can also activate initiator caspase-8, a key component of the extrinsic pathway, suggesting a potential crosstalk between the two pathways. The activation of caspase-8 was observed in SKOV-3 ovarian cancer cells. In MCF-7 breast cancer cells, caspase-8 activity was only significantly increased at higher concentrations.
Involvement of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial in regulating cell proliferation, differentiation, and apoptosis, is also modulated by this compound. In colon cancer cells (LoVo and HCT116), this compound treatment leads to the increased phosphorylation of:
-
ERK1/2
-
p38
-
c-Jun
This suggests that this compound-induced apoptosis is associated with the activation of the MAPK signaling pathway.
Downregulation of Inhibitor of Apoptosis Proteins (IAPs)
This compound has also been shown to suppress the expression of several Inhibitor of Apoptosis Proteins (IAPs), which are often overexpressed in cancer cells and contribute to chemoresistance. The downregulation of these proteins facilitates the apoptotic process. Proteins affected include:
-
Survivin
-
Livin
-
xIAP
-
HSP70 and HSP27
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound-induced apoptosis.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product. The amount of formazan is directly proportional to the number of living cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of approximately 0.5 × 10^4 to 1 × 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO) for the desired time points (e.g., 24, 48, 72 hours).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
-
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
-
Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.
-
Protocol:
-
Seed cells in a 6-well plate and treat with this compound for the specified duration.
-
Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.
-
Western Blot Analysis
-
Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
-
Protocol:
-
Treat cells with this compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, Caspase-3, p-ERK, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Caspase Activity Assay
-
Principle: Fluorimetric or colorimetric assays are used to measure the activity of specific caspases. These assays utilize synthetic peptide substrates that are conjugated to a fluorophore or a chromophore. Cleavage of the substrate by the active caspase releases the reporter molecule, which can be quantified.
-
Protocol (Fluorimetric):
-
Treat cells with this compound and prepare cell lysates.
-
Incubate the lysate with a specific caspase substrate (e.g., DEVD-AFC for caspase-3, LEHD-AFC for caspase-9, IETD-AFC for caspase-8).
-
Measure the fluorescence of the released fluorophore (e.g., AFC) at the appropriate excitation and emission wavelengths using a fluorometer.
-
Quantify the caspase activity relative to a standard curve or as a fold change compared to the control.
-
Conclusion
This compound is a potent inducer of apoptosis in various cancer cell lines, acting primarily through the intrinsic mitochondrial pathway. Its mechanism of action involves the generation of ROS, modulation of Bcl-2 family proteins, disruption of mitochondrial membrane potential, and subsequent activation of the caspase cascade. Furthermore, this compound's ability to activate the MAPK signaling pathway and downregulate inhibitor of apoptosis proteins highlights its multi-faceted approach to inducing cancer cell death. The comprehensive data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this compound as an anticancer agent. Further investigation in preclinical and clinical settings is warranted to fully elucidate its efficacy and safety.
References
- 1. This compound Induces Apoptosis via Mitochondrial Dysregulation in SKOV-3 Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces p53-independent G1 cell cycle arrest and apoptosis through ROS-mediated mitochondrial pathway and livin suppression in MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces p53-independent G1 cell cycle arrest and apoptosis through ROS-mediated mitochondrial pathway and livin suppression in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Induces Apoptosis via Mitochondrial Dysregulation in SKOV-3 Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Artonin E: A Technical Guide on Structure-Activity Relationships for Drug Development
Abstract: Artonin E, a prenylated flavonoid predominantly isolated from plants of the Artocarpus genus, has garnered significant scientific interest due to its diverse and potent biological activities.[1] Possessing a unique chemical scaffold, this compound has demonstrated significant anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This document provides an in-depth technical overview of the structure-activity relationships (SAR) of this compound. It synthesizes quantitative data from numerous studies, details the experimental protocols used for its evaluation, and visualizes the complex biological pathways it modulates. The aim is to furnish researchers and drug development professionals with a comprehensive resource to facilitate further investigation and potential therapeutic application of this compound and its analogs.
Chapter 1: Anticancer Activity and Mechanisms of Action
This compound exhibits potent cytotoxic and anti-proliferative effects across a wide range of cancer cell lines, including colon, breast, ovarian, and leukemia.[3][4] Its primary mechanisms of action involve the induction of apoptosis (programmed cell death) and arrest of the cell cycle, mediated through the modulation of key signaling pathways.
Cytotoxicity Profile
The efficacy of this compound varies across different cancer cell types, as demonstrated by its half-maximal inhibitory concentration (IC50) values. These values, collated from multiple studies, underscore its potential as a broad-spectrum anticancer agent.
| Cell Line | Cancer Type | IC50 (µM) | IC50 (µg/mL) | Treatment Duration (hours) | Reference |
| MCF-7 | Breast (ER+) | 3.8 - 6.9 | - | 24 - 72 | |
| MDA-MB-231 | Breast (Triple Negative) | 9.8 - 14.3 | - | 24 - 72 | |
| LoVo | Colon | - | 11.73 ± 1.99 | 24 | |
| HCT116 | Colon | - | 3.25 ± 0.24 | 24 | |
| SKOV-3 (2D) | Ovarian | - | 6.0 ± 0.8 | 72 | |
| SKOV-3 (3D) | Ovarian | - | 25.0 ± 0.8 | 72 | |
| P-388 | Murine Leukemia | - | 1.56 | - |
Note: Conversion from µg/mL to µM requires the molecular weight of this compound (436.5 g/mol ). Some studies report values in only one unit.
Induction of Apoptosis
This compound triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key initiating event is the increased production of reactive oxygen species (ROS) within the cancer cells. This oxidative stress leads to the depolarization of the mitochondrial membrane, releasing cytochrome c into the cytoplasm.
This cascade activates initiator caspases, such as caspase-9 (intrinsic) and caspase-8 (extrinsic), which in turn activate executioner caspases like caspase-3 and caspase-7. The activation of these caspases is confirmed by the cleavage of downstream targets like poly (ADP-ribose) polymerase (PARP). Furthermore, this compound modulates the Bcl-2 family of proteins, promoting apoptosis by upregulating the pro-apoptotic protein Bax and downregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL.
Cell Cycle Arrest & Signaling Pathway Modulation
This compound effectively halts cancer cell proliferation by inducing cell cycle arrest. In MCF-7 breast cancer cells, it causes an arrest at the G1 phase, preventing cells from entering the DNA synthesis (S) phase. This is associated with the upregulation of the cell cycle regulatory protein p21. In other cancer types, such as triple-negative breast cancer, a G2/M phase arrest has been observed.
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial for cell survival and proliferation, is another key target. This compound treatment leads to the phosphorylation and activation of p38 and JNK, while differentially affecting ERK1/2, ultimately steering the cellular response towards apoptosis.
Chapter 2: Structure-Activity Relationship Insights
While comprehensive SAR studies involving a large library of this compound analogs are limited, preliminary data from the modification of its core structure provide valuable insights. The flavonoid backbone, particularly the hydroxyl (-OH) and prenyl groups, are critical for its bioactivity.
A study involving the synthesis of this compound acetate, where hydroxyl groups are converted to ester groups, demonstrated a significant impact on cytotoxic activity against P-388 murine leukemia cells.
| Compound | Modification | IC50 (µg/mL) vs P-388 cells | Reference |
| This compound | Parent Compound | 0.06 - 1.56 | |
| This compound Acetate | Esterification of -OH groups | 2.79 |
The data suggests that the free hydroxyl groups on the this compound scaffold are crucial for its potent anticancer activity. The acetylation of these groups leads to a notable decrease in cytotoxicity (a higher IC50 value). This highlights the importance of these hydrogen-bonding donor/acceptor sites for target interaction. The prenyl groups are generally understood to enhance lipophilicity, which can improve cell membrane permeability.
Chapter 3: Other Biological Activities
Antimicrobial Activity
This compound has demonstrated activity against various pathogenic microbes. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential cellular processes.
| Organism | Gram Type | Activity Noted | Reference |
| Escherichia coli | Gram-Negative | Active | |
| Bacillus subtilis | Gram-Positive | Active | |
| Staphylococcus aureus | Gram-Positive | Active |
Studies on the related compound Artonin I show that it can inhibit bacterial efflux pumps and induce depolarization of the cell membrane, suggesting a potential mechanism for this compound as well. This action can also reverse multidrug resistance and potentiate the effects of other antibiotics.
Anti-inflammatory Activity
Flavonoids from Artocarpus species are known for their anti-inflammatory properties. While specific data on this compound is sparse, related compounds have been shown to suppress T-cell proliferation and inhibit the production of pro-inflammatory cytokines like TNF-α and IFN-γ. The mechanism often involves the inhibition of key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Chapter 4: Experimental Methodologies
The biological activities of this compound have been characterized using a range of standard in vitro assays. The following are detailed protocols for key experiments.
Cell Viability and Cytotoxicity Assay (MTT)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Cancer cells (e.g., LoVo, HCT116) are seeded into 96-well plates at a specific density (e.g., 6,000-7,000 cells/well) and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound (e.g., 1 to 30 µg/mL) and a vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
MTT Addition: After incubation, the treatment medium is removed, and MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is incubated for 2-4 hours at 37°C.
-
Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Analysis: Cell viability is expressed as a percentage relative to the control group, and the IC50 value is calculated.
-
References
- 1. anticancer-mechanism-of-artonin-e-and-related-prenylated-flavonoids-from-the-medicinal-plant-artocarpus-elasticus - Ask this paper | Bohrium [bohrium.com]
- 2. dovepress.com [dovepress.com]
- 3. Effects of this compound on Cell Growth Inhibition and Apoptosis Induction in Colon Cancer LoVo and HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The molecular mechanism of the anticancer effect of this compound in MDA-MB 231 triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Artonin E: A Technical Guide to p53-Independent Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Artonin E, a prenylated flavonoid originally isolated from the stem bark of Artocarpus elasticus, has emerged as a promising phytochemical with significant cytotoxic activity against various cancer cell lines.[1][2] A key area of interest for its therapeutic potential is its ability to induce apoptosis, or programmed cell death, through a p53-independent mechanism. The tumor suppressor protein p53 is mutated or inactivated in over half of all human cancers, rendering many conventional therapies that rely on a functional p53 pathway ineffective. Compounds like this compound that can bypass this common resistance mechanism are therefore of high value in oncology drug development.
This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's ability to induce p53-independent apoptosis. It consolidates quantitative data, details key experimental protocols, and visualizes the critical signaling pathways involved.
Core Mechanism: Intrinsic Apoptotic Pathway
This compound primarily triggers apoptosis through the intrinsic, or mitochondrial, pathway in a manner that does not depend on the p53 tumor suppressor protein.[1][2] This process is initiated by intracellular signals that converge on the mitochondria, leading to the execution of the apoptotic program.
Regulation of the Bcl-2 Protein Family
The commitment to apoptosis is largely governed by the B-cell lymphoma 2 (Bcl-2) family of proteins, which consists of both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak) members.[3] this compound disrupts the delicate balance between these opposing factions. Treatment with this compound leads to a significant upregulation of the pro-apoptotic protein Bax and a concurrent downregulation of the anti-apoptotic proteins Bcl-2 and Bcl-xL. This shift in the Bax/Bcl-2 ratio is a critical event that leads to Mitochondrial Outer Membrane Permeabilization (MOMP).
Mitochondrial Disruption and Caspase Activation
The increased ratio of pro-apoptotic to anti-apoptotic Bcl-2 family proteins promotes the formation of pores in the mitochondrial outer membrane. This disrupts the mitochondrial membrane potential (ΔΨm) and allows for the release of key apoptogenic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytosol.
Once in the cytosol, cytochrome c associates with Apoptotic Protease Activating Factor-1 (Apaf-1) and pro-caspase-9 to form a complex known as the apoptosome. This complex facilitates the cleavage and activation of caspase-9, an initiator caspase. Activated caspase-9 then proceeds to cleave and activate effector caspases, such as caspase-3 and caspase-7. These effector caspases are the executioners of apoptosis, responsible for cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), which ultimately leads to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies.
Involvement of the MAPK Signaling Pathway
In addition to its direct effects on the mitochondrial pathway, this compound has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in colon cancer cells. Specifically, treatment with this compound leads to the increased phosphorylation and activation of c-Jun N-terminal kinase (JNK), p38 MAPK, and Extracellular signal-regulated kinase (ERK1/2). While ERK1/2 is often associated with cell survival, its sustained activation can also promote apoptosis by activating caspases and pro-apoptotic Bcl-2 family members. The activation of these MAPK pathways appears to be an additional mechanism through which this compound promotes apoptosis.
Quantitative Efficacy Data
The cytotoxic and pro-apoptotic efficacy of this compound has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of its potency.
| Cell Line | Cancer Type | IC50 Value | Time Point(s) | Reference |
| LoVo | Colon Cancer | 11.73 ± 1.99 µg/mL | 24h | |
| HCT116 | Colon Cancer | 3.25 ± 0.24 µg/mL | 24h | |
| MCF-7 | Breast Cancer | 6.90 µM | 24h | |
| 5.10 µM | 48h | |||
| 3.77 µM | 72h | |||
| MDA-MB-231 | Breast Cancer | 14.13 µM | 24h | |
| 13.93 µM | 48h | |||
| 9.77 µM | 72h | |||
| SKOV-3 | Ovarian Cancer | Not explicitly stated in µM/µg/mL | - | |
| P388 | Murine Leukemia | 0.3 µg/mL | - |
Table 1: IC50 Values of this compound in Various Cancer Cell Lines.
| Cell Line | Treatment Concentration | Result | Reference |
| LoVo | 30 µg/mL | 12.61% sub-G1 population (apoptotic cells) | |
| HCT116 | 2.5 µg/mL | 6.80% sub-G1 population (apoptotic cells) | |
| MDA-MB-231 | 3, 10, 30 µM | Dose-dependent increase in Caspase-8 and -9 activity | |
| MDA-MB-231 | 3, 10, 30 µM | Intracellular ROS increased from 8.3% to 19.1%, 28.8%, and 43.9% |
Table 2: Quantitative Measures of this compound-Induced Apoptosis.
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound-induced apoptosis.
Cell Viability Assessment (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effect of this compound on cancer cells by measuring metabolic activity.
Protocol:
-
Cell Seeding: Seed cells (e.g., 6 x 10³ to 7 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1-30 µg/mL) and a vehicle control (DMSO) for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle-treated control cells.
Analysis of Apoptosis by Flow Cytometry (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., 5 x 10⁴ cells/well) and treat with desired concentrations of this compound for 24 hours.
-
Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and centrifuge at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V (e.g., Annexin V-FITC) and a viability dye like Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.
Western Blotting for Protein Expression Analysis
This technique is used to detect and quantify specific proteins involved in the apoptotic signaling pathways.
Protocol:
-
Cell Lysis: Treat cells with this compound, then wash with PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved-caspase-7, anti-PARP, anti-p-ERK) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways and Workflows
Caption: this compound induced intrinsic apoptosis pathway.
Caption: Involvement of MAPK signaling in this compound's action.
Caption: General workflow for studying this compound's effects.
References
- 1. This compound induces p53-independent G1 cell cycle arrest and apoptosis through ROS-mediated mitochondrial pathway and livin suppression in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces p53-independent G1 cell cycle arrest and apoptosis through ROS-mediated mitochondrial pathway and livin suppression in MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
Artonin E: A Potent Inducer of Mitochondrial Membrane Depolarization in Cancer Cells
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Artonin E, a prenylated flavonoid isolated from the stem bark of Artocarpus elasticus, has emerged as a promising anti-cancer agent. Extensive research demonstrates its ability to induce apoptosis in various cancer cell lines through the intrinsic mitochondrial pathway. A critical event in this pathway is the disruption of the mitochondrial membrane potential (ΔΨm). This technical guide provides a comprehensive overview of the effects of this compound on ΔΨm, detailing the underlying signaling pathways, experimental methodologies for its assessment, and a compilation of quantitative data from peer-reviewed studies. This document is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this compound and other natural compounds targeting mitochondrial function in cancer.
Introduction
The mitochondrion plays a central role in the life and death of a cell. Beyond its function as the primary site of cellular energy production, it is a key regulator of the apoptotic cascade. The mitochondrial membrane potential (ΔΨm) is an essential component of mitochondrial function, and its dissipation is a hallmark of early-stage apoptosis. The loss of ΔΨm leads to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol, thereby activating the caspase cascade and committing the cell to apoptosis.
This compound has been shown to exert its cytotoxic effects on cancer cells by targeting this very mechanism. Studies across multiple cancer cell lines, including breast, ovarian, and colon cancer, consistently demonstrate that this compound treatment leads to a dose-dependent decrease in ΔΨm, positioning it as a potent modulator of mitochondrial-mediated apoptosis.
Quantitative Data on this compound's Effect on Mitochondrial Membrane Potential and Apoptosis
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on cancer cells.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µg/mL) | Citation |
| SKOV-3 | Ovarian Cancer | 72 | 6.5 ± 0.5 | [1][2] |
| T1074 (normal) | Ovarian | 72 | 32.5 ± 0.5 | [1][2] |
| LoVo | Colon Cancer | 24 | 11.73 ± 1.99 | [3] |
| HCT116 | Colon Cancer | 24 | 3.25 ± 0.24 | |
| MCF-7 | Breast Cancer | 24 | ~1.7 (3.8 µM) | |
| MCF-7 | Breast Cancer | 48 | ~2.3 (5.1 µM) | |
| MCF-7 | Breast Cancer | 72 | ~3.1 (6.9 µM) |
Table 2: Effect of this compound on Apoptosis-Related Protein Expression
| Cell Line | Treatment | Protein | Change in Expression | Citation |
| MCF-7 | This compound | Bax | Upregulation | |
| MCF-7 | This compound | Bcl-2 | Downregulation | |
| MCF-7 | This compound | Cytochrome c | Upregulation | |
| MCF-7 | This compound | Caspase-7 | Upregulation | |
| MCF-7 | This compound | Caspase-9 | Upregulation | |
| SKOV-3 | This compound | Bax | Upregulation | |
| SKOV-3 | This compound | Bcl-2 | Downregulation | |
| SKOV-3 | This compound | HSP70 | Downregulation | |
| SKOV-3 | This compound | Survivin | Downregulation | |
| SKOV-3 | This compound | Caspase-3 | Activation | |
| SKOV-3 | This compound | Caspase-8 | Activation | |
| SKOV-3 | This compound | Caspase-9 | Activation | |
| LoVo | This compound | Bax | Upregulation | |
| LoVo | This compound | Bcl-2 | Downregulation | |
| LoVo | This compound | Bcl-xL | Downregulation | |
| LoVo | This compound | Cleaved Caspase-7 | Upregulation | |
| HCT116 | This compound | Bax | Upregulation | |
| HCT116 | This compound | Bcl-2 | Downregulation | |
| HCT116 | This compound | Bcl-xL | Downregulation | |
| HCT116 | This compound | Cleaved Caspase-7 | Upregulation |
Signaling Pathways of this compound-Induced Mitochondrial Apoptosis
This compound initiates apoptosis primarily through the intrinsic mitochondrial pathway. The sequence of events is depicted in the signaling pathway diagram below. Treatment with this compound leads to an increase in intracellular Reactive Oxygen Species (ROS). This oxidative stress, coupled with the upregulation of the pro-apoptotic protein Bax and downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, leads to the permeabilization of the outer mitochondrial membrane and the collapse of the mitochondrial membrane potential (ΔΨm). This disruption facilitates the release of cytochrome c into the cytosol, which then binds to Apaf-1 to form the apoptosome. The apoptosome activates the initiator caspase-9, which in turn activates the executioner caspases, such as caspase-3 and -7, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death.
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Protocols for Measuring Mitochondrial Membrane Potential
The assessment of ΔΨm is a crucial step in elucidating the mechanism of action of this compound. The two most common methods employed are JC-1 staining and Rhodamine 123 staining, both of which are detailed below.
JC-1 Staining Assay
JC-1 (5,5’,6,6’-tetrachloro-1,1’,3,3’-tetraethylbenzimidazolylcarbocyanine iodide) is a lipophilic, cationic dye that exhibits a potential-dependent accumulation in mitochondria. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence provides a sensitive measure of mitochondrial depolarization.
Protocol for Flow Cytometry:
-
Cell Seeding: Seed cells in a 6-well plate at a density of 1 x 10^6 cells/well and incubate overnight.
-
Treatment: Treat cells with varying concentrations of this compound and a vehicle control for the desired time period. A positive control using a known mitochondrial uncoupler like CCCP (carbonyl cyanide m-chlorophenyl hydrazone) at 10-50 µM for 15-30 minutes should be included.
-
Cell Harvesting: Harvest the cells by trypsinization and centrifuge at 400 x g for 5 minutes.
-
Washing: Wash the cell pellet with 1 mL of warm phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 0.5 mL of media or PBS containing 2 µM JC-1 dye.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes.
-
Washing: Centrifuge the cells at 400 x g for 5 minutes and resuspend the pellet in 0.5 mL of PBS.
-
Analysis: Analyze the samples immediately by flow cytometry. Excite the cells at 488 nm. Detect green fluorescence (JC-1 monomers) in the FL1 channel (~529 nm) and red fluorescence (JC-1 aggregates) in the FL2 channel (~590 nm).
Caption: Experimental workflow for JC-1 staining.
Rhodamine 123 Staining Assay
Rhodamine 123 is a cell-permeable cationic fluorescent dye that is readily sequestered by active mitochondria due to their negative membrane potential. A decrease in ΔΨm results in a reduced accumulation of Rhodamine 123 in the mitochondria and a corresponding decrease in fluorescence intensity.
Protocol for Fluorescence Microscopy/Plate Reader:
-
Cell Seeding: Seed cells in a 96-well black plate or on coverslips in a 6-well plate.
-
Treatment: Treat cells with this compound and controls as described for the JC-1 assay.
-
Staining: Remove the treatment medium and add Rhodamine 123 working solution (typically 1-10 µM in media or buffer) to each well.
-
Incubation: Incubate at 37°C for 30 minutes, protected from light.
-
Washing: Wash the cells twice with pre-warmed PBS or media.
-
Analysis:
-
Microscopy: Observe the cells under a fluorescence microscope using a FITC filter set (Excitation ~507 nm, Emission ~529 nm).
-
Plate Reader: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.
-
Caption: Experimental workflow for Rhodamine 123 staining.
Conclusion
The collective evidence strongly supports the role of this compound as a potent inducer of mitochondrial dysfunction in cancer cells. Its ability to disrupt the mitochondrial membrane potential is a key mechanism driving apoptosis. The data and protocols presented in this guide offer a solid foundation for further investigation into the therapeutic applications of this compound. For researchers in oncology and drug development, this compound represents a compelling natural product lead compound for the development of novel anti-cancer therapies that exploit the inherent vulnerabilities of cancer cell mitochondria. Future studies should focus on in vivo efficacy and the potential for combination therapies to enhance its anti-tumor activity.
References
Methodological & Application
Application Notes and Protocols for the Isolation of Artonin E from Artocarpus Species
Introduction
Artonin E is a prenylated flavonoid found in various species of the Artocarpus genus, including Artocarpus rigida, A. elasticus, and A. communis[1][2]. This compound has garnered significant interest within the scientific community due to its potential therapeutic properties, notably its anticancer and antimalarial activities[1][2]. Research has demonstrated its ability to inhibit the growth of cancer cells and modulate signaling pathways, such as the estrogen receptor signaling cascade implicated in breast cancer[3]. These attributes make this compound a promising candidate for further investigation in drug discovery and development.
These application notes provide a comprehensive protocol for the isolation and purification of this compound from the root bark of Artocarpus rigida. The methodology is based on established solvent extraction and chromatographic techniques. Additionally, this document summarizes the key quantitative data from the isolation process and presents a visual workflow to guide researchers.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₄O₇ | PubChem |
| Molecular Weight | 436.5 g/mol | PubChem |
| Melting Point | 244 - 248 °C | HMDB |
| Appearance | Yellow crystals | Suhartati et al., 2018 |
| UV-vis (MeOH) λmax | 211, 268, 347 nm | Suhartati et al., 2018 |
| CAS Number | 129683-93-8 | PubChem |
Experimental Protocol: Isolation of this compound from Artocarpus rigida Root Bark
This protocol details the materials and methods for the extraction, fractionation, and purification of this compound.
Materials and Equipment
-
Dried and powdered root bark of Artocarpus rigida
-
n-hexane
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Silica gel (for VLC)
-
Thin-Layer Chromatography (TLC) plates (Silica gel 60 F254)
-
Rotary evaporator
-
Vacuum Liquid Chromatography (VLC) apparatus
-
Glass columns for chromatography
-
Beakers, flasks, and other standard laboratory glassware
-
Filtration apparatus
-
Melting point apparatus
Step-by-Step Methodology
1. Extraction
a. Macerate 3 kg of the powdered root bark of A. rigida exhaustively with n-hexane for 72 hours to defat the plant material.
b. Discard the n-hexane extract and air-dry the plant residue.
c. Extract the defatted plant material with a 1:1 mixture of methanol and ethyl acetate for 72 hours.
d. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol/ethyl acetate extract. From 3 kg of starting material, approximately 150.9 g of crude extract can be expected.
2. Fractionation using Vacuum Liquid Chromatography (VLC)
a. Prepare a slurry of silica gel in n-hexane and pack it into a VLC column.
b. Adsorb the crude methanol/ethyl acetate extract (150.9 g) onto a small amount of silica gel and load it onto the top of the packed column.
c. Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate (e.g., 9:1, 8:2, ..., 1:9, 100% EtOAc).
d. Collect the fractions and monitor them by TLC. Combine fractions with similar TLC profiles. This process should yield several main fractions. For example, six main fractions (A-F) can be obtained.
3. Purification of this compound
a. Subject the fractions containing this compound (identified by TLC comparison with a standard if available, or based on previous literature reports, typically in the more polar fractions like B and C) to a second round of VLC with the same eluent system. From this, fractions weighing approximately 38.7 g (Fraction B) and 23.8 g (Fraction C) can be obtained.
b. Combine the purified fractions containing the compound of interest.
c. Recrystallize the combined fractions from a suitable solvent system (e.g., n-hexane/ether) to yield pure this compound as yellow crystals. This can yield approximately 1.6343 g of pure this compound.
4. Characterization
a. Determine the melting point of the purified crystals. The expected melting point is in the range of 250–252 °C.
b. Characterize the compound using spectroscopic methods such as UV-Vis, IR, ¹H-NMR, and ¹³C-NMR to confirm its identity as this compound.
Quantitative Data Summary
The following table summarizes the quantitative data from the isolation of this compound from 3 kg of Artocarpus rigida root bark as reported by Suhartati et al. (2018).
| Parameter | Value |
| Starting Plant Material (dried root bark) | 3 kg |
| Crude Methanol/Ethyl Acetate Extract | 150.9 g |
| Fraction B (from first VLC) | 38.7 g |
| Fraction C (from first VLC) | 23.8 g |
| Yield of Pure this compound | 1.6343 g |
| Melting Point of Pure this compound | 250-252 °C |
Visual Schematics
This compound Isolation Workflow
The following diagram illustrates the step-by-step workflow for the isolation of this compound.
Caption: Workflow for the isolation of this compound.
Postulated Signaling Pathway Inhibition by this compound
This compound has been shown to abrogate estrogen receptor (ER) signaling in breast cancer cells. The following diagram depicts a simplified model of this inhibitory action.
Caption: Inhibition of Estrogen Receptor Signaling by this compound.
References
Application Notes and Protocols: Artonin E Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the isolation, purification, and a proposed synthetic route for Artonin E, a prenylated flavonoid with significant anti-cancer properties. Additionally, the document outlines the key signaling pathways affected by this compound.
Data Summary
The following tables summarize quantitative data associated with the isolation and biological activity of this compound.
Table 1: Isolation of this compound from Artocarpus rigida
| Parameter | Value | Reference |
| Starting Material | 3 kg of powdered root bark | [1] |
| Extraction Solvent | n-hexane followed by methanol-ethyl acetate (1:1) | [1] |
| Crude Extract Yield | 150.9 g | [1] |
| Final Yield of this compound | 1.6343 g | [1] |
| Melting Point | 250–252 °C | [1] |
Table 2: Cytotoxic Activity of this compound
| Cell Line | IC₅₀ (µg/mL) | Reference |
| Murine Leukemia (P-388) | 0.3 | |
| Human Colon Cancer (LoVo) | 11.73 ± 1.99 | |
| Human Colon Cancer (HCT116) | 3.25 ± 0.24 | |
| Human Breast Cancer (MCF-7) | 2.6 | |
| Human Breast Cancer (MDA-MB-231) | 13.5 | |
| Human Ovarian Cancer (SKOV-3) | 6.0 ± 0.8 (2D culture) | |
| Human Ovarian Cancer (SKOV-3) | 25.0 ± 0.8 (3D culture) |
Experimental Protocols
I. Isolation and Purification of this compound from Artocarpus rigida
This protocol is adapted from the methods described by Suhartati et al..
1. Extraction: a. Macerate 3 kg of powdered root bark of Artocarpus rigida exhaustively with n-hexane for 3 days. b. Discard the n-hexane extract and subsequently macerate the plant material with a 1:1 mixture of methanol and ethyl acetate for 3 days. c. Concentrate the methanol-ethyl acetate extract under reduced pressure using a rotary evaporator to obtain the crude extract.
2. Fractionation (Vacuum Liquid Chromatography - VLC): a. Subject the crude extract (150.9 g) to Si-gel VLC. b. Elute with a gradient of ethyl acetate in n-hexane (0-100%) to yield six main fractions (A-F). c. Re-chromatograph fractions B (38.7 g) and C (23.8 g) using Si-gel VLC with the same eluent system.
3. Recrystallization: a. Combine the fractions containing the yellow solid suspected to be this compound. b. Recrystallize the solid to obtain yellow crystals of this compound (1.6343 g). c. Confirm the purity by determining the melting point (expected: 250–252 °C) and by thin-layer chromatography (TLC) using multiple eluent systems.
II. Proposed Total Synthesis of this compound
While a specific total synthesis of this compound has not been detailed in the reviewed literature, a plausible retrosynthetic analysis and forward synthesis can be proposed based on common strategies for prenylated flavonoids. The key steps would involve the construction of the flavonoid core followed by prenylation.
Retrosynthetic Analysis:
A plausible retrosynthetic route for this compound is outlined below.
Figure 1: Retrosynthesis of this compound.
Forward Synthesis Protocol (Proposed):
-
Chalcone Synthesis (Claisen-Schmidt Condensation): a. Dissolve a suitably protected polyhydroxyacetophenone and a protected 2,4,5-trihydroxybenzaldehyde in ethanol. b. Add an aqueous solution of a strong base (e.g., NaOH or KOH) dropwise at low temperature. c. Stir the reaction mixture until completion (monitored by TLC). d. Neutralize with a dilute acid and extract the chalcone product with an organic solvent. e. Purify the chalcone by column chromatography.
-
Flavone Synthesis (Oxidative Cyclization): a. Dissolve the purified chalcone in a suitable solvent (e.g., DMSO). b. Add a catalyst, such as iodine, and heat the mixture to effect oxidative cyclization to the flavone core. c. Quench the reaction, extract the product, and purify by column chromatography.
-
Prenylation: a. To a solution of the flavone core in a suitable solvent, add a prenylating agent (e.g., prenyl bromide) in the presence of a base or a Lewis acid catalyst to achieve C-prenylation. b. Monitor the reaction for the formation of the desired prenylated product. c. Purify the product using column chromatography to separate regioisomers.
-
Deprotection: a. Remove the protecting groups from the hydroxyl functions using appropriate reagents (e.g., BBr₃ for methoxy groups) to yield this compound. b. Purify the final product by HPLC.
III. Purification of this compound by HPLC
For high-purity this compound, a reverse-phase HPLC method is recommended.
1. HPLC System and Column:
- HPLC system with a UV detector.
- C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Mobile Phase Preparation:
- Mobile Phase A: Water with 0.1% formic acid or acetic acid.
- Mobile Phase B: Acetonitrile or methanol.
3. Gradient Elution Program (Example):
- A gradient elution is typically effective for separating flavonoids from complex mixtures. An example program is as follows:
- 0-5 min: 20% B
- 5-25 min: 20-80% B (linear gradient)
- 25-30 min: 80% B (isocratic)
- 30-35 min: 80-20% B (linear gradient)
- 35-40 min: 20% B (isocratic for column re-equilibration)
- The flow rate can be set to 1.0 mL/min.
4. Detection:
- Monitor the elution at a wavelength of 268 nm or 347 nm, which are absorption maxima for this compound.
5. Fraction Collection and Analysis:
- Collect the fractions corresponding to the this compound peak.
- Analyze the purity of the collected fractions by analytical HPLC.
- Combine pure fractions and remove the solvent under reduced pressure.
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptosis Signaling Pathway
This compound has been shown to induce apoptosis in various cancer cell lines through the intrinsic (mitochondrial) pathway and by modulating the MAPK signaling pathway.
Figure 2: this compound induced apoptosis pathway.
General Workflow for this compound Preparation and Analysis
The following diagram illustrates the general workflow from obtaining this compound to its analysis.
Figure 3: Workflow for this compound preparation.
References
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Artonin E
For Researchers, Scientists, and Drug Development Professionals
Introduction
Artonin E, a prenylated flavonoid isolated from plants of the Artocarpus genus, has demonstrated significant cytotoxic effects against various cancer cell lines.[1][2][3] This document provides a comprehensive overview of the in vitro cytotoxicity of this compound, including its effects on different cancer cell lines and detailed protocols for assessing its cytotoxic and apoptotic activities. The primary mechanism of this compound-induced cell death is through the induction of apoptosis, mediated by the intrinsic mitochondrial pathway.[1][4]
Data Presentation
The cytotoxic activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound that inhibits 50% of cell growth or viability. The IC50 values for this compound have been determined in several cancer cell lines, as summarized in the tables below.
Table 1: IC50 Values of this compound in 2D Cancer Cell Cultures
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µg/mL) | IC50 (µM) | Reference |
| SKOV-3 | Ovarian Cancer | 72 | 6.0 ± 0.8 | - | |
| MCF-7 | Breast Cancer | 24 | - | 3.8 | |
| MCF-7 | Breast Cancer | 48 | - | 5.1 | |
| MCF-7 | Breast Cancer | 72 | - | 6.9 | |
| LoVo | Colon Cancer | 24 | 11.73 ± 1.99 | - | |
| HCT116 | Colon Cancer | 24 | 3.25 ± 0.24 | - |
Table 2: IC50 Values of this compound in 3D Spheroid Cultures
| Cell Line | Culture Type | Incubation Time (hours) | IC50 (µg/mL) | Reference |
| SKOV-3 | 3D Spheroid | 72 | 25.0 ± 0.8 | |
| T1074 (Normal Ovarian) | 2D Culture | 72 | 28.0 ± 0.8 | |
| T1074 (Normal Ovarian) | 3D Spheroid | 72 | 85.0 ± 0.5 |
Note: The higher IC50 values in 3D cultures suggest increased resistance compared to 2D monolayer cultures, which may better mimic the in vivo tumor microenvironment.
Signaling Pathway
This compound induces apoptosis primarily through the intrinsic (mitochondrial) signaling pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of caspase-9 and effector caspases like caspase-3 and -7.
References
Artonin E: Application Notes and Protocols for MTT Assay-Based Cell Viability Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Artonin E, a prenylated flavonoid isolated from the stem bark of Artocarpus elasticus, has demonstrated significant potential as an anti-cancer agent.[1][2] This document provides detailed application notes and protocols for assessing the cytotoxic effects of this compound on various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a widely adopted colorimetric method for evaluating cell viability, based on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT into purple formazan crystals.[3][4][5] The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.
Mechanism of Action of this compound
This compound has been shown to inhibit the proliferation of various cancer cell lines in a dose-dependent manner. Its primary mechanism of action involves the induction of apoptosis, or programmed cell death, primarily through the intrinsic (mitochondrial) pathway. Key molecular events associated with this compound-induced apoptosis include:
-
Generation of Reactive Oxygen Species (ROS): this compound treatment leads to an increase in intracellular ROS levels, which is a critical trigger for apoptosis.
-
Disruption of Mitochondrial Membrane Potential: The elevation of ROS contributes to the disruption of the mitochondrial membrane potential.
-
Regulation of Apoptotic Proteins: this compound upregulates the expression of pro-apoptotic proteins such as Bax and downregulates anti-apoptotic proteins like Bcl-2 and Bcl-xL. This shift in the Bax/Bcl-2 ratio facilitates the release of cytochrome c from the mitochondria.
-
Caspase Activation: The released cytochrome c activates a cascade of caspases, including caspase-9 (initiator caspase of the intrinsic pathway) and caspase-3 and -7 (executioner caspases).
-
Cell Cycle Arrest: this compound can also induce cell cycle arrest, often at the G1 phase, preventing cancer cells from progressing through the cell division cycle.
-
Modulation of Signaling Pathways: The anti-proliferative effects of this compound have been linked to the modulation of key signaling pathways, including the MAPK and Akt pathways.
Data Presentation: Cytotoxicity of this compound
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines as determined by cell viability assays. These values represent the concentration of this compound required to inhibit the growth of 50% of the cell population.
Table 1: IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | Assay Duration | IC50 Value | Reference |
| MCF-7 | Breast Cancer | 24 - 72 hours | 3.8 - 6.9 µM | |
| LoVo | Colon Cancer | Not Specified | 11.73 ± 1.99 µg/mL | |
| HCT116 | Colon Cancer | Not Specified | 3.25 ± 0.24 µg/mL | |
| SKOV-3 (2D) | Ovarian Cancer | 72 hours | 6.0 ± 0.8 µg/mL | |
| SKOV-3 (3D) | Ovarian Cancer | 72 hours | 25.0 ± 0.8 µg/mL |
Table 2: Effect of this compound on Apoptosis-Related Gene and Protein Expression in MCF-7 Cells
| Gene/Protein | Regulation |
| Cytochrome c | Upregulated |
| Bax | Upregulated |
| Caspase-7 | Upregulated |
| Caspase-9 | Upregulated |
| p21 | Upregulated |
| Cyclin D | Downregulated |
| MAPK 8 | Downregulated |
| Livin | Downregulated |
| Bcl-2 | Downregulated |
| Bcl-x | Downregulated |
| Survivin | Downregulated |
Experimental Protocols
This section provides a detailed protocol for determining the cytotoxicity of this compound using the MTT assay. This protocol is a general guideline and may require optimization based on the specific cell line and laboratory conditions.
Materials and Reagents
-
This compound (stock solution prepared in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile-filtered and stored protected from light)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO), acidified isopropanol)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Experimental Workflow
Caption: Experimental workflow for determining this compound cytotoxicity using the MTT assay.
Step-by-Step Protocol
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count to determine the cell density.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a stock solution. The final concentration of the vehicle (e.g., DMSO) should not exceed a level that affects cell viability (typically <0.1%).
-
After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Include appropriate controls:
-
Untreated Control: Cells treated with culture medium only.
-
Vehicle Control: Cells treated with the highest concentration of the vehicle used to dissolve this compound.
-
Blank Control: Wells containing culture medium without cells to subtract background absorbance.
-
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the treatment incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals. The formation of purple precipitates should be visible under a microscope.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
-
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis in cancer cells.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
References
- 1. This compound induces p53-independent G1 cell cycle arrest and apoptosis through ROS-mediated mitochondrial pathway and livin suppression in MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. broadpharm.com [broadpharm.com]
Artonin E Western Blot Analysis of Caspase Activation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for investigating the pro-apoptotic effects of Artonin E, a prenylated flavonoid, through the analysis of caspase activation using Western blotting. The protocols outlined below are synthesized from methodologies reported in studies on various cancer cell lines, including breast, colon, and ovarian cancer.
This compound has been shown to induce apoptosis in a dose-dependent manner in several cancer cell lines.[1][2] This process is often mediated by the activation of caspases, a family of cysteine proteases that are central to the apoptotic signaling cascade.[3] Western blot analysis is a key technique to detect the cleavage and subsequent activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3 and -7).[3][4]
Data Presentation: Summary of this compound-Induced Protein Expression Changes
The following table summarizes the quantitative and qualitative changes in key apoptosis-related proteins in cancer cells treated with this compound, as determined by Western blot analysis in various studies.
| Cell Line | Treatment Conditions | Protein Target | Observed Change | Reference |
| MCF-7 (Breast Cancer) | 3, 10, 30 µM this compound for 24h | Bax | Upregulation | |
| p21 | Upregulation | |||
| Livin | Downregulation | |||
| p53 | Downregulation | |||
| LoVo (Colon Cancer) | 3, 5, 10, 30 µg/mL this compound for 24h | Bax | Upregulation | |
| Bcl-2 | Downregulation | |||
| Bcl-xL | Downregulation | |||
| Cleaved Caspase-7 | Upregulation | |||
| Cleaved PARP | Upregulation | |||
| p-ERK1/2 | Upregulation | |||
| p-p38/p38 ratio | Upregulation | |||
| p-c-Jun | Upregulation | |||
| HCT116 (Colon Cancer) | 1, 1.5, 2, 3 µg/mL this compound for 24h | Bax | Upregulation | |
| Bcl-2 | Downregulation | |||
| Bcl-xL | Downregulation | |||
| Cleaved Caspase-7 | Upregulation | |||
| Cleaved PARP | Upregulation | |||
| p-ERK1/2 | Upregulation | |||
| p-p38/p38 ratio | Upregulation | |||
| p-c-Jun | Upregulation | |||
| SKOV-3 (Ovarian Cancer) | IC50 concentration for 72h (3D culture) | Cleaved Caspase-3 | Upregulation | |
| Cleaved Caspase-9 | Upregulation | |||
| Bax | Upregulation | |||
| Bcl-2 | Downregulation | |||
| Hsp70 | Downregulation | |||
| Survivin | Downregulation |
Experimental Protocols
Cell Culture and this compound Treatment
This protocol is a general guideline and should be optimized for the specific cell line being used.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, LoVo, HCT116, SKOV-3)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. For example, seed 3 x 10^5 MCF-7 cells per well.
-
Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.
-
Prepare fresh dilutions of this compound in complete growth medium from a stock solution. A vehicle control (DMSO) should be prepared at the same concentration as the highest this compound treatment.
-
Remove the old medium from the cells and replace it with the medium containing various concentrations of this compound (e.g., 3, 10, 30 µM) or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Protein Extraction
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Caspase lysis buffer or RIPA buffer
-
Protease inhibitor cocktail
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge
Procedure:
-
After treatment, place the 6-well plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., 100-200 µL per well) containing a protease inhibitor cocktail to each well.
-
Scrape the cells from the well surface and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (containing the protein) to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).
-
Store the protein samples at -80°C until use.
Western Blot Analysis
Materials:
-
Protein samples
-
4x Laemmli sample buffer (containing SDS and β-mercaptoethanol)
-
SDS-PAGE gels (appropriate percentage for the target proteins)
-
Electrophoresis running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-caspase-7, anti-cleaved caspase-7, anti-caspase-9, anti-cleaved caspase-9, anti-PARP, anti-Bax, anti-Bcl-2, anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Thaw protein samples on ice. Mix an appropriate amount of protein (e.g., 20-50 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load the denatured protein samples into the wells of an SDS-PAGE gel, along with a molecular weight marker.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
If necessary, strip the membrane and re-probe with another primary antibody (e.g., a loading control like β-actin or GAPDH).
Visualizations
Caption: this compound induced intrinsic apoptosis pathway.
Caption: Western blot workflow for caspase activation analysis.
References
- 1. This compound induces p53-independent G1 cell cycle arrest and apoptosis through ROS-mediated mitochondrial pathway and livin suppression in MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Caspase Activation to Assess Innate Immune Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Artonin E: Unveiling its Impact on Cell Cycle Progression Using Flow Cytometry
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Artonin E, a prenylated flavonoid isolated from the stem bark of Artocarpus elasticus, has emerged as a promising phytochemical with potent anti-cancer properties.[1][2] This compound has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, making it a subject of significant interest in drug development.[1][3][4] Flow cytometry, a powerful technique for single-cell analysis, is an indispensable tool for elucidating the mechanisms by which this compound exerts its effects on cell cycle distribution. This document provides detailed protocols for the analysis of cell cycle kinetics in response to this compound treatment using propidium iodide (PI) staining and flow cytometry.
Principle of the Assay
Propidium iodide (PI) is a fluorescent intercalating agent that binds stoichiometrically to double-stranded DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the discrimination of cells in different phases of the cell cycle:
-
G0/G1 Phase: Cells with a normal diploid (2N) DNA content.
-
S Phase: Cells undergoing DNA synthesis, with a DNA content between 2N and 4N.
-
G2/M Phase: Cells with a tetraploid (4N) DNA content, having completed DNA replication and preparing for mitosis.
-
Sub-G1 Phase: Cells with a DNA content less than 2N, which is indicative of apoptosis and DNA fragmentation.
By analyzing the distribution of a cell population across these phases, researchers can determine the effect of compounds like this compound on cell cycle progression.
Mechanism of Action of this compound
This compound has been demonstrated to induce G1 cell cycle arrest in cancer cells, such as the MCF-7 breast cancer cell line. This arrest is attributed to the upregulation of the cell cycle regulatory protein p21 and the downregulation of cyclin D. Furthermore, this compound promotes apoptosis through the intrinsic mitochondrial pathway, characterized by the upregulation of Bax and caspases 7 and 9, and the downregulation of anti-apoptotic proteins like Bcl-2. The compound has also been shown to induce apoptosis through the MAPK signaling pathway.
Data Presentation
The following tables summarize the quantitative effects of this compound on the cell cycle distribution of MCF-7 breast cancer cells after 24 hours of treatment, as reported in the literature.
Table 1: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G0/G1 Phase (%) |
| Control | 0 | 57.6 | Not Reported | Not Reported | Not Reported |
| This compound | 3 | 60.8 | Not Reported | Not Reported | Not Reported |
| This compound | 10 | 68.7 | Not Reported | Not Reported | Not Reported |
| This compound | 30 | Not Significantly Different from Control | Not Reported | Not Reported | Not Reported |
Data extracted from Etti et al., 2017.
Table 2: Induction of Apoptosis by this compound in MCF-7 Cells (48-hour treatment)
| Treatment | Concentration (µM) | Sub-G0/G1 Phase (%) |
| Control | 0 | Not Reported |
| This compound | 3 | Increased |
| This compound | 10 | Increased (Dose-dependent) |
| This compound | 30 | Increased (Dose-dependent) |
Qualitative summary based on data from Etti et al., 2017, indicating a dose-dependent increase in the sub-G0/G1 population.
Experimental Protocols
This section provides a detailed methodology for cell cycle analysis using this compound treatment and flow cytometry.
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Seed the cancer cell line of interest (e.g., MCF-7) in a T25 tissue culture flask at a density of 1x10^6 cells per flask.
-
Adherence: Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Prepare various concentrations of this compound (e.g., 3, 10, and 30 µM) in complete cell culture medium. Include a vehicle-treated control (e.g., DMSO).
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate the cells for the desired time period (e.g., 12, 24, or 48 hours).
Protocol 2: Cell Staining for Cell Cycle Analysis
-
Cell Harvesting: Following treatment, collect both adherent and floating cells. For adherent cells, use trypsin to detach them from the flask.
-
Centrifugation: Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Resuspend the cell pellet in 400 µl of PBS. While gently vortexing, add 1 ml of ice-cold 70% ethanol dropwise to the cell suspension. This step is crucial to prevent cell clumping.
-
Incubation for Fixation: Incubate the cells on ice for at least 30 minutes or at -20°C for at least 2 hours (cells can be stored in 70% ethanol at -20°C for several weeks).
-
Rehydration and RNase Treatment: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet the cells. Discard the ethanol and wash the pellet twice with PBS. To ensure that only DNA is stained, resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/ml in PBS) and incubate for at least 15-30 minutes at 37°C.
-
Propidium Iodide Staining: Add propidium iodide staining solution (e.g., 50 µg/ml in PBS) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 5 to 10 minutes at room temperature.
Protocol 3: Flow Cytometry Data Acquisition and Analysis
-
Instrument Setup: Use a flow cytometer equipped with a 488 nm laser for excitation.
-
Data Acquisition: Acquire data for at least 10,000 events per sample.
-
Gating Strategy:
-
Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris.
-
Use a pulse width vs. pulse area plot for the PI signal to gate on single cells and exclude doublets.
-
-
Cell Cycle Analysis: Generate a histogram of the PI fluorescence intensity (e.g., on the FL2 or FL3 channel). Use cell cycle analysis software (e.g., Summit V4.3, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population.
Visualizations
Signaling Pathway of this compound in Cancer Cells
Caption: this compound signaling pathway in cancer cells.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for this compound cell cycle analysis.
References
- 1. This compound induces p53-independent G1 cell cycle arrest and apoptosis through ROS-mediated mitochondrial pathway and livin suppression in MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces p53-independent G1 cell cycle arrest and apoptosis through ROS-mediated mitochondrial pathway and livin suppression in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound on Cell Growth Inhibition and Apoptosis Induction in Colon Cancer LoVo and HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound on Cell Growth Inhibition and Apoptosis Induction in Colon Cancer LoVo and HCT116 Cells [mdpi.com]
Artonin E: Application Notes and Protocols for MCF-7 Breast Cancer Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
Artonin E, a prenylated flavonoid isolated from the stem bark of Artocarpus elasticus, has demonstrated significant cytotoxic and pro-apoptotic effects on the MCF-7 human breast cancer cell line.[1][2][3] This document provides detailed application notes and standardized protocols for researchers investigating the anti-cancer properties of this compound on MCF-7 cells. The methodologies outlined are based on published research and are intended to ensure reproducibility and accurate assessment of this compound's biological activity.
Mechanism of Action
This compound induces p53-independent G1 cell cycle arrest and apoptosis in MCF-7 cells.[1][4] The primary mechanism involves the generation of reactive oxygen species (ROS), which in turn triggers the intrinsic (mitochondrial) pathway of apoptosis. Key molecular events include the upregulation of pro-apoptotic proteins such as Bax and cytochrome c, leading to the activation of caspase-9 and caspase-7. Concurrently, this compound downregulates the expression of MAPK and cyclin D, and suppresses Livin, a member of the inhibitor of apoptosis protein (IAP) family.
Quantitative Data Summary
The following tables summarize the effective dosages and experimental outcomes of this compound treatment on MCF-7 cells as reported in the literature.
Table 1: IC50 Values of this compound on MCF-7 Cells
| Treatment Duration | IC50 (µM) |
| 24 hours | 6.90 |
| 48 hours | 5.10 |
| 72 hours | 3.77 |
Table 2: Effect of this compound on Cell Viability and Apoptosis (Annexin V-FITC Assay)
| This compound Conc. (µM) | Treatment Duration | % Viable Cells | % Apoptotic Cells | % Necrotic Cells |
| 0 (Control) | 24 hours | 94.5 | - | - |
| 3 | 24 hours | 67.0 | Significant ↑ | No significant ↑ |
| 10 | 24 hours | 38.0 | Significant ↑ | No significant ↑ |
| 30 | 24 hours | 21.5 | Significant ↑ | Significant ↑ |
| 0 (Control) | 48 hours | - | - | - |
| 3 | 48 hours | - | Greater ↑ vs 24h | - |
| 10 | 48 hours | - | Greater ↑ vs 24h | - |
| 30 | 48 hours | - | Greater ↑ vs 24h | - |
Table 3: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells
| This compound Conc. (µM) | % Cells in G0/G1 Phase |
| 0 (Control) | 57.6 |
| 3 | 60.8 |
| 10 | 68.7 |
| 30 | No significant increase |
Experimental Protocols
Cell Culture and Maintenance
Materials:
-
MCF-7 cell line (ATCC)
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100 U/mL penicillin, 100 µg/mL streptomycin)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell culture flasks (T25, T75)
-
6-well, 24-well, and 96-well plates
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Culture MCF-7 cells in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells when they reach 80-90% confluency.
-
To subculture, wash the cell monolayer with PBS, then add Trypsin-EDTA and incubate for 3-5 minutes at 37°C to detach the cells.
-
Neutralize trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new culture vessels.
Cytotoxicity Assessment (MTT Assay)
Materials:
-
MCF-7 cells
-
Complete growth medium
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed MCF-7 cells into a 96-well plate at a density of 0.5 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.
-
Replace the medium in the wells with the this compound dilutions. Include untreated and vehicle (DMSO) controls.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)
Materials:
-
MCF-7 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer (1X)
-
Flow cytometer
Protocol:
-
Seed 3 x 10⁵ MCF-7 cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 3, 10, 30 µM) for 24 or 48 hours.
-
Harvest both floating and adherent cells by trypsinization and centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis
Materials:
-
MCF-7 cells
-
6-well plates
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Protocol:
-
Seed MCF-7 cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, then store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A and incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry to determine the cell cycle distribution.
Visualizations
Caption: this compound signaling pathway in MCF-7 cells.
Caption: General experimental workflow for this compound studies.
References
- 1. This compound induces p53-independent G1 cell cycle arrest and apoptosis through ROS-mediated mitochondrial pathway and livin suppression in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Staff View: this compound induces p53-independent g1 cell cycle arrest and apoptosis through ROS-mediated mitochondrial pathway and livin suppression in MCF-7 cell :: Library Catalog [cendekia.unisza.edu.my]
Application Notes and Protocols for the In Vivo Preparation of Artonin E
For Researchers, Scientists, and Drug Development Professionals
Introduction
Artonin E, a prenylated flavonoid isolated from plants of the Artocarpus genus, has demonstrated significant potential as an anti-tumor agent in various in vitro studies.[1][2][3][4][5] Its mechanism of action often involves the induction of apoptosis through the modulation of key signaling pathways, such as the MAPK and intrinsic mitochondrial pathways. However, the translation of these promising in vitro findings into in vivo animal models is hampered by this compound's hydrophobic nature and poor water solubility. This document provides detailed application notes and standardized protocols for the preparation of this compound for oral, intraperitoneal, and intravenous administration in preclinical animal studies, particularly in rodent cancer models.
Physicochemical Properties of this compound
A thorough understanding of this compound's physicochemical properties is crucial for developing suitable in vivo formulations. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₄O₇ | |
| Molecular Weight | 436.46 g/mol | |
| Appearance | Yellow crystalline solid | |
| Melting Point | 244 - 252 °C | |
| Water Solubility | 0.0097 g/L (predicted) | |
| LogP | 4.58 (predicted) |
Recommended Starting Dosages for In Vivo Studies
While specific in vivo studies for this compound are limited, dosage ranges for other flavonoids with anti-cancer properties in murine models can provide a valuable starting point. The appropriate dose will ultimately need to be determined empirically for the specific animal model and tumor type.
| Flavonoid Example | Animal Model | Cancer Type | Dosage Range (mg/kg) | Route of Administration | Reference |
| Luteolin | Nude Mice | Colorectal Cancer | 10, 20, 40 | Intraperitoneal (i.p.) | |
| Quercetin | BALB/c Mice | Colon & Breast Cancer | 50, 100, 200 | Intraperitoneal (i.p.) | |
| Quercetin | Nude Mice | Pancreatic Cancer | 1% in diet | Oral | |
| Cardamonin | Nude Mice | Breast Cancer | 30 | Intraperitoneal (i.p.) | |
| Cardamonin | ICR Mice | Acute Toxicity Study | 300, 2000 | Oral |
Proposed Starting Dose for this compound: Based on the data for similar flavonoids, a starting dose range of 10 - 50 mg/kg for intraperitoneal and oral administration is recommended for efficacy studies in mice. Dose-ranging studies are essential to determine the maximum tolerated dose (MTD).
Formulation Strategies for Poorly Water-Soluble Drugs
The low aqueous solubility of this compound necessitates the use of specialized formulation strategies to ensure adequate bioavailability for in vivo studies. Common approaches include:
-
Co-solvent Systems: Utilizing a mixture of a primary solvent in which the compound is soluble (e.g., DMSO, ethanol) and a diluent that is well-tolerated by the animal (e.g., saline, corn oil).
-
Surfactant-based Vehicles: Incorporating non-ionic surfactants like Tween® 80 or Cremophor® EL to form micelles that can encapsulate the hydrophobic drug.
-
Lipid-based Formulations: Dissolving the compound in oils or creating self-emulsifying drug delivery systems (SEDDS).
-
Cyclodextrins: Using cyclodextrins to form inclusion complexes that enhance the aqueous solubility of the drug.
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range to increase its surface area and dissolution rate.
Experimental Protocols for this compound Preparation
The following protocols provide detailed methodologies for preparing this compound for different routes of administration. It is critical to prepare these formulations fresh daily and to administer them immediately to prevent precipitation. A vehicle-only control group should always be included in the experimental design.
Protocol 1: Preparation for Oral Gavage (Suspension)
This protocol is suitable for delivering a suspension of this compound orally to rodents.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Tween® 80
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.
-
Add DMSO to dissolve the this compound completely. The volume of DMSO should be kept to a minimum, ideally not exceeding 10% of the final injection volume.
-
In a separate tube, prepare the vehicle by mixing PEG 400, Tween® 80, and sterile saline. A common vehicle composition is 10% DMSO, 40% PEG 400, 5% Tween® 80, and 45% saline.
-
Slowly add the this compound solution in DMSO to the vehicle while vortexing continuously to form a homogenous suspension.
-
If necessary, sonicate the suspension for 5-10 minutes to ensure uniform particle size.
-
Visually inspect the suspension for any large aggregates before administration.
Vehicle Composition for Oral Administration:
| Component | Percentage (v/v) |
| DMSO | 5 - 10% |
| PEG 400 | 30 - 40% |
| Tween® 80 | 5 - 10% |
| 0.9% Saline | 40 - 60% |
Protocol 2: Preparation for Intraperitoneal (i.p.) Injection (Solution/Suspension)
This protocol is designed for intraperitoneal administration, a common route for preclinical efficacy studies.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cremophor® EL or Solutol® HS 15
-
Sterile phosphate-buffered saline (PBS) or 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Dissolve the accurately weighed this compound in DMSO.
-
In a separate tube, prepare the vehicle by mixing Cremophor® EL or Solutol® HS 15 with sterile PBS or saline. A typical vehicle composition is 10% DMSO, 10% Cremophor® EL, and 80% PBS.
-
Slowly add the this compound/DMSO solution to the vehicle with constant vortexing.
-
Ensure the final solution is clear. If a slight precipitate forms, the formulation can be administered as a fine suspension, ensuring it is well-mixed before each injection.
Vehicle Composition for Intraperitoneal Injection:
| Component | Percentage (v/v) |
| DMSO | 5 - 10% |
| Cremophor® EL or Solutol® HS 15 | 10 - 20% |
| PBS or 0.9% Saline | 70 - 85% |
Protocol 3: Preparation for Intravenous (i.v.) Injection (Solution)
For intravenous administration, it is imperative that the formulation is a clear, sterile solution free of any particulate matter to prevent embolism.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water for injection or 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filter (0.22 µm)
Procedure:
-
Prepare a 20-40% (w/v) solution of HP-β-CD in sterile water for injection or saline. Warm the solution slightly (to ~40°C) to aid dissolution.
-
Dissolve the required amount of this compound in a minimal volume of DMSO.
-
Slowly add the this compound/DMSO solution to the HP-β-CD solution while vortexing.
-
Continue to vortex for 15-30 minutes to allow for the formation of the inclusion complex.
-
Visually inspect the solution to ensure it is completely clear.
-
Filter the final solution through a 0.22 µm sterile syringe filter before injection.
Vehicle Composition for Intravenous Injection:
| Component | Concentration |
| DMSO | ≤ 5% |
| HP-β-CD | 20 - 40% (w/v) |
| Sterile Water for Injection or 0.9% Saline | q.s. to final volume |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate a typical experimental workflow for in vivo studies with this compound and the signaling pathways it is known to modulate.
References
- 1. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. repository.lppm.unila.ac.id [repository.lppm.unila.ac.id]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Artonin E: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
Artonin E, a prenylated flavonoid isolated from plants of the Artocarpus genus, has demonstrated significant potential as an anti-cancer agent. In vitro studies have highlighted its ability to induce cell cycle arrest and apoptosis in various cancer cell lines. This document provides detailed application notes and protocols for the use of this compound in cell culture, with a focus on its solubility in Dimethyl Sulfoxide (DMSO), preparation of stock solutions, and methodologies for assessing its biological activity.
Physicochemical Properties and Solubility
This compound is a yellow crystalline solid. While a precise solubility value in DMSO is not extensively reported in the literature, it is readily soluble in DMSO for the preparation of concentrated stock solutions for cell culture experiments. For in vitro assays, this compound is typically dissolved in DMSO, and the final concentration of DMSO in the cell culture medium is kept below 0.5%, with 0.1% being preferable to avoid solvent-induced cytotoxicity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₄O₇ | PubChem |
| Molecular Weight | 436.45 g/mol | PubChem |
| Appearance | Yellow Crystalline Solid | [1] |
| Water Solubility | 0.0097 g/L (Predicted) | FooDB |
Biological Activity
This compound exhibits potent anti-proliferative and pro-apoptotic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values vary depending on the cell line and the duration of exposure.
Table 2: IC₅₀ Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (µM) | IC₅₀ (µg/mL) |
| MCF-7 | Breast Cancer | 24 | 3.8 | - |
| MCF-7 | Breast Cancer | 48 | 5.1 | - |
| MCF-7 | Breast Cancer | 72 | 6.9 | - |
| MDA-MB-231 | Breast Cancer | 24 | 14.13 | - |
| MDA-MB-231 | Breast Cancer | 48 | 13.93 | - |
| MDA-MB-231 | Breast Cancer | 72 | 9.77 | - |
| LoVo | Colon Cancer | 24 | - | 11.73 ± 1.99 |
| HCT116 | Colon Cancer | 24 | - | 3.25 ± 0.24 |
| SKOV-3 (2D) | Ovarian Cancer | 72 | - | 6.0 ± 0.8 |
| SKOV-3 (3D) | Ovarian Cancer | 72 | - | 25.0 ± 0.8 |
| Murine Leukemia P-388 | Leukemia | - | - | 0.3 |
Mechanism of Action: Signaling Pathways
This compound induces apoptosis through the modulation of several key signaling pathways. Its primary mechanisms involve the induction of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, as well as the regulation of the MAPK signaling cascade.
Apoptosis Induction Pathway
This compound treatment leads to an increase in the production of reactive oxygen species (ROS), which in turn triggers the mitochondrial apoptotic pathway. This is characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria into the cytosol, activating the caspase cascade, including caspase-9 and the executioner caspase-7. This compound has also been shown to activate the extrinsic pathway initiator, caspase-8, in some cell lines.
Figure 1: this compound-induced apoptosis signaling pathway.
MAPK Signaling Pathway
This compound has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, it can lead to the phosphorylation and activation of p38 and ERK1/2, as well as the downstream transcription factor c-Jun. While ERK1/2 activation is often associated with cell survival, in some contexts, its sustained activation can promote apoptosis.
Figure 2: Modulation of MAPK signaling by this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Calculation: Determine the mass of this compound required to prepare a stock solution of the desired concentration (e.g., 10 mM).
-
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
-
For a 10 mM stock in 1 mL: 0.010 mol/L * 0.001 L * 436.45 g/mol = 0.00436 g = 4.36 mg
-
-
Weighing: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, briefly sonicate the solution to aid dissolution. Visually inspect the solution to ensure there are no particulates.
-
Storage: Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and protect from light. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for the specific cell line and experimental conditions.
Figure 3: Workflow for MTT cell viability assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the this compound stock solution in complete cell culture medium. The final DMSO concentration should be consistent across all wells, including the vehicle control, and should not exceed 0.5%. Replace the old medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Conclusion
This compound is a promising natural compound with significant anti-cancer properties. These application notes provide a framework for researchers to effectively utilize this compound in cell culture-based studies. Adherence to proper stock solution preparation and experimental protocols is crucial for obtaining reliable and reproducible results in the investigation of its therapeutic potential.
References
Application Notes: Artonin E in 3D Spheroid Culture Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Three-dimensional (3D) spheroid culture models are increasingly recognized for their physiological relevance in mimicking the tumor microenvironment, offering a more accurate platform for anticancer drug screening compared to traditional 2D cell cultures. Artonin E, a prenylated flavonoid isolated from Artocarpus elasticus, has demonstrated potent cytotoxic activities against various cancer cell lines.[1] These application notes provide a comprehensive overview of the use of this compound in 3D spheroid culture models, detailing its mechanism of action, quantitative effects, and protocols for key experimental procedures.
Mechanism of Action in 3D Spheroids
In 3D ovarian cancer spheroid models, this compound has been shown to inhibit growth and induce apoptosis.[1][2] The primary mechanism of action is the induction of the intrinsic apoptotic pathway. This is characterized by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane dysregulation, release of cytochrome c, and subsequent activation of the caspase cascade.[3]
Key molecular events observed in 3D spheroids treated with this compound include:
-
Increased expression of cleaved caspase-9, the initiator caspase in the intrinsic pathway.
-
Increased expression of cleaved caspase-3, an executioner caspase responsible for the morphological changes of apoptosis.
-
Decreased expression of survival proteins such as Hsp70 and survivin.
Studies in other cancer cell lines (in 2D) corroborate this mechanism, showing upregulation of cytochrome c, Bax, and caspases 7 and 9. Some evidence also suggests the involvement of the MAPK signaling pathway in this compound-induced apoptosis.
Quantitative Data Summary
This compound exhibits selective cytotoxicity, being more effective against cancer cells than normal cells. The IC50 values are typically higher in 3D cultures compared to 2D cultures, reflecting the increased resistance of cells in a more tissue-like environment.
| Cell Line | Culture Type | Treatment Time | This compound IC50 (µg/mL) | Carboplatin IC50 (µg/mL) |
| SKOV-3 (Ovarian Cancer) | 2D | 72 h | 6.0 ± 0.8 | Not Reported |
| SKOV-3 (Ovarian Cancer) | 3D Spheroid | 72 h | 25.0 ± 0.8 | 61.0 ± 1.4 to 72.0 ± 0.8 |
| T1074 (Normal Ovarian) | 2D | 72 h | 28.0 ± 0.8 | Not Reported |
| T1074 (Normal Ovarian) | 3D Spheroid | 72 h | 85.0 ± 0.5 | Not Reported |
Data compiled from studies on ovarian cell lines.
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the apoptotic signaling pathway induced by this compound and a typical experimental workflow for its evaluation in 3D spheroid cultures.
Caption: this compound induced apoptosis signaling pathway in 3D spheroids.
Caption: Experimental workflow for evaluating this compound in 3D spheroids.
Experimental Protocols
3D Spheroid Formation using Peptide Hydrogel
This protocol is adapted for the formation of spheroids in a biologically relevant matrix.
Materials:
-
Cancer cell line (e.g., SKOV-3)
-
Complete cell culture medium
-
Peptide hydrogel kit (e.g., BD™ Puramatrix™ Peptide Hydrogel)
-
96-well microplate
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Culture cells in 2D flasks to ~80% confluency.
-
Harvest cells using trypsin and perform a cell count.
-
Prepare the peptide hydrogel solution according to the manufacturer's instructions.
-
Resuspend the cells in the hydrogel solution to a final concentration of 1 x 10^3 cells per well.
-
Dispense the cell-hydrogel suspension into the wells of a 96-well plate.
-
Allow the hydrogel to self-assemble by incubating at 37°C for 30-60 minutes.
-
Gently add complete culture medium to each well.
-
Culture the spheroids for 7 days, replacing the medium every 2-3 days, to allow for spheroid formation before starting treatment.
Cell Viability Assessment (Alamar Blue Assay)
This assay measures the metabolic activity of the spheroids as an indicator of cell viability.
Materials:
-
Spheroids in a 96-well plate
-
Alamar Blue reagent
-
Plate reader (fluorescence or absorbance)
Procedure:
-
After treating the spheroids with this compound for the desired time (e.g., 24, 48, 72 hours), carefully remove the treatment medium.
-
Prepare a working solution of Alamar Blue by diluting it 1:10 in fresh culture medium.
-
Add the Alamar Blue working solution to each well.
-
Incubate the plate for 4-24 hours at 37°C, protected from light. The incubation time may need optimization depending on the cell line's metabolic activity.
-
Measure the fluorescence (Ex: 560 nm, Em: 590 nm) or absorbance (570 nm and 600 nm) using a plate reader.
-
Calculate cell viability as a percentage relative to the untreated control spheroids.
Apoptosis Assessment (Acridine Orange/Propidium Iodide Staining)
This dual-staining method distinguishes between viable, apoptotic, and necrotic cells within the spheroids.
Materials:
-
Spheroids in a 96-well plate
-
Acridine Orange (AO) and Propidium Iodide (PI) stock solutions
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Carefully remove the medium from the wells containing the treated spheroids.
-
Wash the spheroids gently with PBS.
-
Prepare a staining solution containing both AO (final concentration ~1 µg/mL) and PI (final concentration ~1 µg/mL) in PBS.
-
Add the AO/PI staining solution to each well and incubate for 5-15 minutes at room temperature in the dark.
-
Gently wash the spheroids with PBS to remove excess stain.
-
Immediately visualize the spheroids under a fluorescence microscope.
-
Viable cells: Green nucleus with intact structure.
-
Early apoptotic cells: Bright green nucleus with chromatin condensation or fragmentation.
-
Late apoptotic/necrotic cells: Orange to red nucleus.
-
Immunofluorescence Staining of Spheroids
This protocol allows for the visualization of specific protein expression and localization within the 3D structure.
Materials:
-
Spheroids in a 96-well plate
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3)
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Fluorescently-labeled secondary antibodies
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Nuclear counterstain (e.g., DAPI)
-
Confocal microscope
Procedure:
-
Fix the spheroids by incubating with 4% PFA for 1-2 hours at room temperature.
-
Gently wash the spheroids three times with PBS.
-
Permeabilize the spheroids by incubating with permeabilization buffer for 30-60 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for at least 2 hours at room temperature or overnight at 4°C.
-
Incubate the spheroids with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the spheroids extensively with PBS (e.g., 5 washes of 30 minutes each).
-
Incubate with the corresponding fluorescently-labeled secondary antibody (diluted in blocking buffer) for 2-4 hours at room temperature in the dark.
-
Wash extensively with PBS.
-
Counterstain nuclei with DAPI for 15-30 minutes.
-
Wash with PBS.
-
Image the spheroids using a confocal microscope to obtain z-stack images for 3D reconstruction and analysis.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Artonin E Concentration for Cytotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Artonin E in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration range for this compound in a cytotoxicity assay?
A1: For a new cell line, a broad range of concentrations is recommended to determine the approximate cytotoxic potential. Based on published data, a starting range of 0.1 µM to 100 µM is advisable. For specific cell lines, previously reported IC50 values can provide a more targeted starting point (see Table 1).
Q2: How should I prepare my this compound stock solution?
A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: How do I interpret the IC50 value?
A3: The IC50 (half-maximal inhibitory concentration) represents the concentration of this compound required to inhibit a biological process, such as cell proliferation, by 50%.[1] A lower IC50 value indicates a higher potency of the compound.[1] It is a key parameter for comparing the cytotoxic efficacy of this compound across different cell lines or against other compounds.[2]
Q4: My results are not consistent between experiments. What are the common causes?
A4: Inconsistent results in cytotoxicity assays can arise from several factors, including variations in cell seeding density, reagent preparation, incubation times, and pipetting accuracy. It is crucial to maintain consistent experimental conditions. Formazan-based assays, like the MTT assay, are known to be sensitive to these variations.
Q5: Can this compound interfere with the MTT assay?
A5: While not specifically reported for this compound, compounds with reducing properties can interfere with tetrazolium-based assays like MTT by directly reducing the MTT reagent, leading to a false-positive signal.[3] It is recommended to include a "no-cell" control with this compound and the MTT reagent to check for any direct reduction.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High background absorbance in "no-cell" control wells | - Direct reduction of MTT reagent by this compound. - Contamination of media or reagents. - Phenol red in the medium can contribute to background. | - Run a control with media, this compound, and MTT reagent (without cells) to quantify interference. - Use a phenol red-free medium for the assay. - Ensure all reagents and media are sterile. |
| Low absorbance values or no color change in MTT assay | - Cell seeding density is too low. - The concentration range of this compound is too high, leading to complete cell death. - Insufficient incubation time with MTT reagent. | - Optimize cell seeding density for your specific cell line. - Test a wider, including a lower, concentration range of this compound. - Increase the incubation time with the MTT reagent (typically 1-4 hours). |
| High variability between replicate wells | - Uneven cell seeding. - Incomplete solubilization of formazan crystals. - "Edge effect" in the microplate. | - Ensure a homogenous single-cell suspension before seeding. - After adding the solubilization solution, mix thoroughly by pipetting or shaking to ensure all formazan is dissolved. - Avoid using the outer wells of the 96-well plate, as they are more prone to evaporation. |
| Unexpected increase in absorbance at high this compound concentrations | - Chemical interference from this compound. - Precipitation of this compound at high concentrations. | - Perform a cell-free control to assess for direct MTT reduction by this compound. If interference is confirmed, consider an alternative viability assay (e.g., LDH release assay). - Visually inspect the wells for any precipitate. If observed, consider using a different solvent or lowering the highest concentration. |
Quantitative Data Summary
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Duration | IC50 Value | Reference |
| LoVo | Colon Cancer | 24 hours | 11.73 ± 1.99 µg/mL | |
| HCT116 | Colon Cancer | 24 hours | 3.25 ± 0.24 µg/mL | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 24 hours | 14.3 µM | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 48 hours | 13.9 µM | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 72 hours | 9.8 µM | |
| MCF-7 | Breast Cancer | 24 hours | 3.8 µM | |
| MCF-7 | Breast Cancer | 48 hours | 5.1 µM | |
| MCF-7 | Breast Cancer | 72 hours | 6.9 µM | |
| SKOV-3 (2D culture) | Ovarian Cancer | 72 hours | 6.0 ± 0.8 µg/mL | |
| SKOV-3 (3D culture) | Ovarian Cancer | 72 hours | 25.0 ± 0.8 µg/mL |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability based on the reduction of tetrazolium salt MTT by metabolically active cells.
Materials:
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This compound
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DMSO
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Cell culture medium
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96-well plates
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Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
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Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
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MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
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Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
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Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Experimental Workflow and Signaling Pathways
Caption: Workflow for optimizing this compound concentration in a cytotoxicity assay.
Caption: this compound-induced apoptosis signaling pathway.
Caption: Involvement of MAPK and PI3K/Akt pathways in this compound's effects.
References
improving Artonin E solubility for aqueous solutions
Welcome to the technical support center for Artonin E. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is a poorly water-soluble compound. Its predicted water solubility is approximately 0.0097 g/L[1]. For most experimental purposes, direct dissolution in aqueous buffers is not feasible. In many in vitro studies, this compound is first dissolved in an organic solvent like dimethyl sulfoxide (DMSO) before being diluted in aqueous media.
Q2: Why is my this compound not dissolving in my aqueous buffer?
A2: this compound is a lipophilic molecule, belonging to the class of prenylated flavonoids[1][2]. This chemical structure leads to low solubility in polar solvents like water and aqueous buffers. Direct addition of solid this compound to aqueous solutions will likely result in precipitation or the formation of a non-homogenous suspension.
Q3: Are there any recommended organic solvents for creating a stock solution of this compound?
A3: Yes, Dimethyl sulfoxide (DMSO) is commonly used to prepare stock solutions of this compound for in vitro experiments. It is advisable to prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous experimental medium. Ensure the final concentration of DMSO in your experiment is low (typically <0.5%) to avoid solvent-induced artifacts.
Q4: What are the general strategies to improve the aqueous solubility of this compound?
A4: Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble flavonoids like this compound. These include:
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Co-solvency: Using a mixture of water and a water-miscible organic solvent.
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Complexation with Cyclodextrins: Encapsulating the this compound molecule within a cyclodextrin molecule.
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Solid Dispersions: Dispersing this compound in a hydrophilic carrier matrix.
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Nanosuspensions: Reducing the particle size of this compound to the nanometer range.
Troubleshooting Guide
Issue: Precipitate forms when I dilute my DMSO stock solution of this compound into my aqueous buffer.
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Possible Cause 1: The final concentration of this compound exceeds its solubility limit in the aqueous buffer.
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Solution: Decrease the final concentration of this compound in your working solution. If a higher concentration is required, you will need to employ a solubility enhancement technique.
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Possible Cause 2: The percentage of DMSO in the final solution is too low to maintain solubility.
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Solution: While you need to keep the DMSO concentration low to avoid toxicity to cells, a certain amount may be necessary to keep the compound in solution. Consider if a slightly higher (but still non-toxic) DMSO concentration is feasible for your experiment.
-
-
Possible Cause 3: The buffer composition is affecting solubility.
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Solution: pH and the presence of salts can influence the solubility of flavonoids. You may need to empirically test different buffer compositions.
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Quantitative Data on Solubility Enhancement of Flavonoids
While specific quantitative data for this compound is limited, the following table provides examples of solubility enhancement achieved for other poorly soluble flavonoids using various techniques. This data can serve as a guide for formulating this compound.
| Flavonoid | Enhancement Technique | Carrier/System | Fold Increase in Solubility | Reference |
| Quercetin | Cyclodextrin Complexation | β-cyclodextrin | 4.6-fold | [3] |
| Hesperetin | Cyclodextrin Complexation | β-cyclodextrin | Concentration-dependent increase | [4] |
| Naringenin | Cyclodextrin Complexation | β-cyclodextrin | Concentration-dependent increase | |
| Chrysin | Cyclodextrin Complexation | Randomly-methylated-β-cyclodextrin (RAMEB) | Substantial increase | |
| Various | Solid Dispersion | Polyvinylpyrrolidone (PVP) | Significant improvement |
Detailed Experimental Protocols
Solubility Enhancement using β-Cyclodextrin Complexation (Kneading Method)
This protocol is adapted from methods used for other flavonoids and can be a starting point for this compound.
Materials:
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This compound
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β-Cyclodextrin
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Deionized water
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Mortar and pestle
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Spatula
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Lyophilizer (or vacuum oven)
Procedure:
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Determine the desired molar ratio of this compound to β-cyclodextrin (a 1:1 molar ratio is a common starting point).
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Weigh the appropriate amounts of this compound and β-cyclodextrin.
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Place the powders in a mortar.
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Add a small amount of water to create a paste-like consistency.
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Knead the mixture thoroughly with the pestle for 45-60 minutes.
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Scrape the paste from the mortar and pestle.
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Dry the paste to a constant weight. This can be achieved by lyophilization or by drying in a vacuum oven at a controlled temperature.
-
The resulting powder is the this compound-β-cyclodextrin complex, which should be more readily soluble in aqueous solutions.
Preparation of a Solid Dispersion of this compound using the Solvent Evaporation Method
This protocol is a general approach for creating solid dispersions.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP) K30
-
Ethanol (or another suitable organic solvent in which both this compound and PVP are soluble)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Choose a ratio of this compound to PVP (e.g., 1:2, 1:5, 1:10 by weight).
-
Dissolve the accurately weighed this compound and PVP in a sufficient volume of ethanol in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
A thin film will form on the inside of the flask.
-
Further dry the film under vacuum at a controlled temperature for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask. This powder can then be tested for its solubility and dissolution rate in aqueous media.
Visualizations
Caption: Workflow for addressing this compound solubility issues.
Caption: Troubleshooting precipitate formation.
References
- 1. Showing Compound this compound (FDB013832) - FooDB [foodb.ca]
- 2. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quercetin/β-Cyclodextrin Solid Complexes Prepared in Aqueous Solution Followed by Spray-drying or by Physical Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improvement in solubility and dissolution rate of flavonoids by complexation with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Artonin E stability issues in long-term storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability issues associated with Artonin E in long-term storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables to assist you in your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a prenylated flavonoid with promising anti-tumor properties.[1] However, its chemical structure, which includes two ortho-hydroxyl groups on the B ring, makes it susceptible to oxidation, leading to degradation and a potential loss of biological activity over time.[2][3] This inherent instability can be a significant concern for long-term storage and can affect the reproducibility of experimental results.
Q2: What are the ideal long-term storage conditions for solid this compound?
For long-term storage (months to years), solid this compound should be kept in a dry, dark environment at -20°C.[1] For short-term storage (days to weeks), 0-4°C is acceptable.[1] It is crucial to minimize exposure to light and oxygen to prevent degradation.
Q3: How should I store this compound in solution?
This compound is soluble in DMSO. Stock solutions should be stored at -20°C for long-term storage and at 0-4°C for short-term use (days to weeks). It is recommended to prepare fresh working solutions from the stock solution for each experiment to ensure potency. Avoid repeated freeze-thaw cycles.
Q4: I've heard that this compound acetate is more stable. Is this true?
Yes, research has shown that esterifying the hydroxyl groups of this compound to form this compound acetate results in a compound with much better stability during storage while retaining good anticancer activity. If long-term stability is a primary concern for your application, using this compound acetate could be a viable alternative.
Q5: What are the main factors that can cause this compound to degrade?
The stability of flavonoids like this compound is influenced by several factors, including:
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Light: Exposure to UV radiation can lead to degradation.
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Oxygen: The presence of oxygen can promote oxidation, especially given this compound's chemical structure.
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Temperature: Elevated temperatures can accelerate degradation.
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pH: Flavonoids often exhibit pH-dependent stability, with many being more stable in acidic conditions and less stable in alkaline conditions.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected bioactivity in cell-based assays. | Degradation of this compound in the stock solution or working solution. | - Prepare fresh working solutions for each experiment from a frozen stock. - Aliquot stock solutions to avoid multiple freeze-thaw cycles. - Verify the concentration and purity of your this compound stock solution using HPLC. |
| Appearance of unexpected peaks in HPLC or LC-MS analysis. | This compound has degraded into one or more new compounds. | - Analyze a freshly prepared solution as a reference. - If new peaks are present in older solutions, this indicates degradation. - Consider performing forced degradation studies to identify potential degradation products. |
| Low signal intensity during mass spectrometry analysis. | This can be due to suboptimal ionization, low sample concentration, or matrix effects. | - Optimize the ionization mode (positive or negative) and mobile phase pH. - Adjust the sample concentration; if too high, it can cause ion suppression. - Modify the chromatographic method to separate this compound from co-eluting matrix components. |
| Color change observed in the solid compound or solution over time. | Oxidation of the compound. | - Discard the discolored compound or solution as it has likely degraded. - Ensure proper storage conditions (dark, -20°C, inert atmosphere if possible). |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Duration | Temperature | Conditions |
| Solid Powder | Short-term (days to weeks) | 0 - 4°C | Dry, dark |
| Long-term (months to years) | -20°C | Dry, dark | |
| Stock Solution (in DMSO) | Short-term (days to weeks) | 0 - 4°C | Dark, tightly sealed |
| Long-term (months) | -20°C | Dark, tightly sealed, aliquoted |
Table 2: Example Forced Degradation Study Design for this compound
This table outlines a typical experimental setup for a forced degradation study, which is crucial for understanding the stability of this compound under various stress conditions.
| Stress Condition | Reagents and Conditions | Time Points for Analysis | Purpose |
| Acid Hydrolysis | 0.1 M HCl at 70°C | 0, 2, 4, 8, 24 hours | To assess stability in acidic conditions. |
| Base Hydrolysis | 0.1 M NaOH at room temperature | 0, 1, 2, 4, 8 hours | To assess stability in alkaline conditions. |
| Oxidation | 3% H₂O₂ at room temperature | 0, 2, 4, 8, 24 hours | To evaluate susceptibility to oxidation. |
| Thermal Degradation | 80°C in a dry oven | 0, 24, 48, 72, 168 hours | To determine heat stability. |
| Photostability | Exposure to UV light (e.g., 254 nm) | 0, 2, 4, 8, 24 hours | To assess light sensitivity. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol provides a detailed methodology for assessing the stability of this compound under stress conditions.
-
Preparation of this compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 70°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Place a vial of the solid compound in an 80°C oven.
-
Photostability: Expose a solution of this compound to a calibrated UV light source.
-
-
Sampling: At each time point specified in Table 2, withdraw an aliquot of the stressed sample. For the thermal degradation sample, dissolve a small amount in a suitable solvent.
-
Neutralization (for acid and base hydrolysis samples): Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2) to determine the percentage of this compound remaining and to observe the formation of any degradation products.
Protocol 2: HPLC Method for Stability Monitoring of this compound
This protocol outlines a general HPLC method that can be adapted to monitor the stability of this compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). The gradient should be optimized to achieve good separation of this compound from its potential degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV-Vis spectra of this compound, a suitable wavelength should be selected for detection (e.g., around 268 nm or 347 nm).
-
Sample Preparation: Dilute the samples from the forced degradation study to an appropriate concentration with the mobile phase.
-
Injection Volume: 20 µL.
-
Quantification: The percentage of remaining this compound can be calculated by comparing the peak area at each time point to the peak area at time zero.
Visualizations
Caption: Hypothetical oxidative degradation pathway of this compound.
Caption: Workflow for troubleshooting inconsistent results with this compound.
Caption: General workflow for an this compound stability test.
References
troubleshooting inconsistent Artonin E experimental results
Welcome to the technical support center for Artonin E. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this compound. Here you will find frequently asked questions (FAQs), detailed experimental protocols, and data to help you achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in our cell viability (e.g., MTT) assay results between replicate wells treated with this compound. What could be the cause?
A1: High variability in cell viability assays can stem from several factors. Here’s a step-by-step guide to troubleshoot this issue:
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Inconsistent Cell Seeding: Ensure a homogenous cell suspension before and during plating. Use a calibrated multichannel pipette and allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to ensure even cell distribution.[1]
-
Pipetting Errors: Calibrate your pipettes regularly. Pre-wet pipette tips before aspirating this compound solutions and ensure consistent, slow pipetting technique.[1]
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This compound Solubility: this compound is soluble in DMSO.[2] Ensure the stock solution is fully dissolved and vortexed before preparing dilutions. When adding to aqueous media, ensure rapid mixing to prevent precipitation. The final DMSO concentration should be consistent across all wells and ideally below 0.5%.
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"Edge Effect": Wells on the perimeter of a microplate are prone to evaporation, which can concentrate this compound and affect cell growth. To mitigate this, avoid using the outer wells for experimental samples. Instead, fill them with sterile water or media to create a humidity barrier.[1]
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Compound Interference with MTT Assay: this compound, as a flavonoid, may have reducing properties that could interfere with the MTT reagent, leading to false results.[3] Run a control with this compound in cell-free media to check for direct reduction of MTT.
Q2: The IC50 value of this compound in our cancer cell line is significantly different from published data. Why might this be?
A2: Discrepancies in IC50 values are a common challenge in preclinical research. Several factors can contribute to this:
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Cell Line Authenticity and Passage Number: Ensure your cell line is authentic and free from cross-contamination. Cell lines can exhibit genetic drift at high passage numbers, altering their response to drugs. It is best practice to use cells within a defined, low passage number range.
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Cellular Health and Density: The health and confluence of your cells at the time of treatment are critical. Ensure cells are in the logarithmic growth phase and seeded at an optimal density. Overly high or low cell numbers can significantly impact the calculated IC50.
-
Treatment Duration: The cytotoxic effect of this compound can be time-dependent. IC50 values will differ depending on the incubation time (e.g., 24, 48, or 72 hours). Ensure your experimental time points are consistent with the literature you are comparing to.
-
Media Components: Components in the cell culture media, such as serum proteins, can bind to this compound and affect its bioavailability. Using serum-free media during the this compound incubation step can minimize this variable. Phenol red in some media has also been suspected to interfere with assays of estrogenic compounds.
Q3: We are seeing inconsistent results in our apoptosis assays (e.g., Annexin V/PI staining) with this compound treatment. What should we check?
A3: Inconsistent apoptosis results can be frustrating. Here are some key areas to investigate:
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Time-Course of Apoptosis: Apoptosis is a dynamic process. The timing of your analysis is crucial. An early time point might not show significant apoptosis, while a very late time point might show a majority of cells in late apoptosis or necrosis. Perform a time-course experiment to determine the optimal endpoint for your specific cell line and this compound concentration.
-
Handling of Adherent and Floating Cells: After treatment, both adherent and floating cells should be collected for apoptosis analysis to get a complete picture of the cell population.
-
Reagent Quality and Staining Protocol: Ensure your Annexin V and Propidium Iodide (PI) reagents are not expired and have been stored correctly. Optimize staining times and concentrations for your cell type.
-
Flow Cytometer Settings: Ensure your flow cytometer is properly calibrated and that the voltage and compensation settings are appropriate for distinguishing between live, apoptotic, and necrotic populations.
Troubleshooting Decision Tree
Caption: A troubleshooting flowchart for inconsistent this compound results.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted for assessing the effect of this compound on the viability of cancer cell lines such as MCF-7, LoVo, or HCT116.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 6 x 10³ to 7 x 10³ cells/well and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of the vehicle (e.g., DMSO) should be constant across all wells and not exceed 0.5%. Replace the old medium with the medium containing different concentrations of this compound. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
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Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the predetermined optimal time.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge the cell suspension and wash the pellet with ice-cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour of staining.
Signaling Pathways and Data
This compound has been shown to modulate several key signaling pathways involved in cancer cell proliferation and survival.
This compound-Induced Apoptosis Pathway
This compound primarily induces apoptosis through the intrinsic (mitochondrial) pathway. It upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2. This leads to the release of cytochrome c from the mitochondria, activating a caspase cascade (caspase-9 and -7), ultimately resulting in apoptosis.
Caption: Intrinsic apoptosis pathway induced by this compound.
Effect of this compound on MAPK Signaling
This compound has also been shown to induce apoptosis through the MAPK signaling pathway in colon cancer cells. It increases the phosphorylation of ERK1/2, p38, and c-Jun.
Caption: this compound's activation of the MAPK signaling pathway.
Quantitative Data Summary
The following tables summarize the reported IC50 values of this compound in various cancer cell lines.
Table 1: IC50 Values of this compound in Breast Cancer Cell Lines
| Cell Line | Treatment Duration | IC50 (µM) | Reference |
| MCF-7 | 24h | ~30 | |
| MCF-7 | 48h | ~10 | |
| MCF-7 | 72h | 3.8 |
Table 2: IC50 Values of this compound in Colon Cancer Cell Lines
| Cell Line | Treatment Duration | IC50 (µg/mL) | Reference |
| LoVo | 24h | 11.73 ± 1.99 | |
| HCT116 | 24h | 3.25 ± 0.24 |
Table 3: IC50 Values of this compound in Other Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| P-388 | Murine Leukemia | 2.79 (acetate derivative) |
References
minimizing Artonin E off-target effects in cell lines
Welcome to the technical support center for Artonin E. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects and to offer troubleshooting support for experiments involving this compound in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a prenylated flavonoid that has been shown to induce apoptosis in various cancer cell lines.[1][2] Its primary mechanism involves the induction of both the intrinsic (mitochondrial) and extrinsic apoptotic pathways.[1][3] It can trigger the activation of caspase-9 (intrinsic pathway) and caspase-8 (extrinsic pathway), leading to the executioner caspase-7 activation and subsequent cell death.[1] Additionally, this compound has been observed to modulate signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation.
Q2: What are the known on-target effects of this compound in cancer cell lines?
A2: The primary on-target effects of this compound are the inhibition of cell proliferation and the induction of apoptosis in cancer cells. This is achieved through several mechanisms, including:
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Cell Cycle Arrest: this compound can induce G1 cell cycle arrest, preventing cancer cells from progressing through the cell division cycle.
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Induction of Apoptosis: It promotes apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL.
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Modulation of Signaling Pathways: this compound can influence key cancer-related signaling pathways, including the MAPK and PI3K/Akt pathways, to promote apoptosis.
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Inhibition of Metastasis: Some studies have shown that this compound can inhibit the migration and invasion of cancer cells.
Q3: What are potential off-target effects of this compound?
A3: While specific off-target effects of this compound are not extensively documented, potential off-target activities can be inferred from its mechanism of action and the nature of flavonoid compounds. These may include:
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Effects on Non-Cancerous Cells: At higher concentrations, this compound may exhibit cytotoxicity towards normal, non-cancerous cell lines. It is crucial to determine the selectivity index for your specific cell lines.
-
Modulation of Unintended Kinases: As this compound affects broad signaling pathways like MAPK, it may inadvertently influence other kinases that share structural similarities or are part of crosstalk with the intended pathway.
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Induction of Oxidative Stress: this compound has been shown to increase the production of reactive oxygen species (ROS). While this contributes to apoptosis in cancer cells, excessive ROS can lead to off-target damage in other cellular components.
Q4: How should I store and handle this compound?
A4: this compound is typically supplied as a solid. For experimental use, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. It is recommended to store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High cytotoxicity in control (non-cancerous) cell lines. | 1. Concentration of this compound is too high.2. Solvent (e.g., DMSO) concentration is toxic.3. The specific normal cell line is particularly sensitive. | 1. Perform a dose-response curve to determine the IC50 for both your cancer and control cell lines to determine the therapeutic window.2. Ensure the final solvent concentration in the culture medium is non-toxic (typically <0.1% for DMSO). Run a vehicle-only control.3. Consider using a different control cell line or lowering the treatment concentration and extending the incubation time. |
| Inconsistent results between experiments. | 1. Variability in cell density at the time of treatment.2. Inconsistent incubation times.3. Degradation of this compound stock solution. | 1. Ensure consistent cell seeding density and that cells are in the logarithmic growth phase at the start of the experiment.2. Standardize all incubation times precisely.3. Use freshly prepared dilutions from a properly stored stock solution for each experiment. Avoid multiple freeze-thaw cycles of the stock. |
| No observable effect on cancer cell viability. | 1. this compound concentration is too low.2. The cell line is resistant to this compound's mechanism of action.3. Insufficient incubation time. | 1. Increase the concentration of this compound. Refer to published IC50 values for similar cell lines as a starting point.2. Verify the expression of key target proteins in your cell line (e.g., components of the MAPK or apoptosis pathways).3. Extend the treatment duration (e.g., from 24h to 48h or 72h). |
| Unexpected changes in cell morphology unrelated to apoptosis. | 1. Off-target effects on the cytoskeleton or other cellular structures.2. Cellular stress response not leading to apoptosis. | 1. Lower the concentration of this compound to the lowest effective dose.2. Analyze markers of cellular stress (e.g., heat shock proteins) to understand the cellular response. |
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |
| HCT116 | Colon Cancer | 24h | 3.25 µg/mL | |
| LoVo | Colon Cancer | 24h | 11.73 µg/mL | |
| MCF-7 | Breast Cancer | 24h | 3.8 | |
| MCF-7 | Breast Cancer | 48h | 5.1 | |
| MCF-7 | Breast Cancer | 72h | 6.9 | |
| MDA-MB-231 | Breast Cancer | 24h | 14.13 | |
| MDA-MB-231 | Breast Cancer | 48h | 13.93 | |
| MDA-MB-231 | Breast Cancer | 72h | 9.77 | |
| SKOV-3 | Ovarian Cancer | 72h (2D culture) | 6.0 µg/mL | |
| SKOV-3 | Ovarian Cancer | 72h (3D culture) | 25.0 µg/mL |
Note: IC50 values may vary depending on experimental conditions and the specific assay used.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted from studies on this compound's cytotoxicity.
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Cell Seeding: Seed cells in a 96-well plate at a density of 6,000-7,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cell death.
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Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
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Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is a standard method for assessing protein expression changes induced by this compound.
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Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
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SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-7, PARP, p-ERK, total ERK) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
Caption: this compound induced apoptosis signaling pathway.
Caption: Troubleshooting workflow for this compound experiments.
Caption: On-target vs. off-target effects of this compound.
References
- 1. dovepress.com [dovepress.com]
- 2. This compound induces p53-independent G1 cell cycle arrest and apoptosis through ROS-mediated mitochondrial pathway and livin suppression in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The molecular mechanism of the anticancer effect of this compound in MDA-MB 231 triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Artonin E Flow Cytometry Compensation: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Artonin E in flow cytometry experiments. Given that this compound is a novel fluorescent compound, this guide addresses potential challenges with spectral overlap and compensation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it being used in my flow cytometry experiment?
This compound is a prenylated flavonoid isolated from plants of the Artocarpus genus.[1][2] It is known for its various biological activities, including inducing apoptosis in cancer cells.[3][4][5] Some researchers may be interested in using its intrinsic fluorescence to track its uptake or cellular localization, or as an additional parameter in multi-color flow cytometry panels.
Q2: What are the known spectral properties of this compound?
Detailed excitation and emission spectra for this compound in various solvents and buffers are not extensively documented in the context of flow cytometry. Flavonoids typically exhibit broad excitation and emission spectra. Preliminary data suggests that this compound has UV-vis absorption maxima around 211, 268, and 347 nm. Its emission spectrum is likely to be broad and may overlap with common fluorochromes. It is crucial to characterize its spectral properties on your specific flow cytometer.
Q3: What is spectral overlap and why is compensation necessary when using this compound?
Spectral overlap occurs when the emission spectrum of one fluorochrome is detected in the detector designated for another fluorochrome. Because this compound is likely to have a broad emission spectrum, it can "spill over" into the detectors for other dyes in your panel (e.g., FITC, PE). Compensation is a mathematical correction to remove this spillover, ensuring that the signal detected in a specific channel is only from the intended fluorochrome.
Q4: Can I use standard compensation beads for this compound?
Standard antibody-binding compensation beads may not be suitable for this compound, as it is a small molecule and not an antibody conjugate. You will likely need to use cells that have taken up this compound as your single-stain control for compensation. It is critical that the positive and negative populations in your compensation control have the same autofluorescence.
Troubleshooting Guide
This guide addresses common issues you might encounter when compensating for this compound in a multi-color flow cytometry experiment.
| Problem | Possible Cause | Recommended Solution |
| Over-compensation or under-compensation in my this compound channel. | Incorrectly prepared single-stain controls for this compound. | Ensure your this compound single-stain control has a clearly separated positive and negative population. The negative population should be unstained cells to accurately reflect autofluorescence. |
| The brightness of the this compound signal in the control is different from the experimental sample. | The single-stain control should be at least as bright as the signal in your fully stained sample. Adjust the concentration of this compound in the control to match the expected brightness in your experiment. | |
| "Smiling" or "frowning" populations in my bivariate plots involving this compound. | Incorrect compensation settings. | This is a classic sign of improper compensation. Re-run your single-stain controls and recalculate the compensation matrix. Ensure you are using the correct negative control (unstained cells). |
| High background fluorescence in the this compound channel. | Non-specific binding or uptake of this compound. | Optimize the concentration of this compound and the staining time. Include a wash step after staining to remove excess compound. |
| High cellular autofluorescence. | Run an unstained control to determine the level of autofluorescence. If it is high, you may need to use a different laser/filter combination for this compound or use a dye with a stronger signal. | |
| Difficulty resolving dim populations in the presence of this compound. | Spillover from a bright this compound signal is obscuring the dim population. | Even with compensation, significant spillover can increase the spread of the data, making it harder to see dim signals. If possible, try to use a fluorochrome for the dim marker that is spectrally distant from this compound. |
Hypothetical Spectral Overlap Data
The following table provides a hypothetical example of the spectral overlap (spillover) of this compound into common flow cytometry channels. Note: This is for illustrative purposes only. You must determine the actual spillover on your instrument.
| Fluorochrome | Primary Detector | % Spillover into FITC Channel | % Spillover into PE Channel | % Spillover into APC Channel |
| This compound | Violet 450/50 | 25% | 10% | 2% |
| FITC | Blue 530/30 | N/A | 5% | 0.5% |
| PE | Blue 575/26 | 0.1% | N/A | 1% |
| APC | Red 660/20 | 0% | 0% | N/A |
Experimental Protocols
Protocol for Preparing an this compound Single-Stain Compensation Control
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Cell Preparation: Prepare a suspension of the same cells used in your experiment at a concentration of 1x10^6 cells/mL.
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Staining:
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Create two tubes: one "Unstained Control" and one "this compound Control".
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To the "this compound Control" tube, add this compound at a concentration that gives a bright, positive signal. This concentration should be optimized beforehand.
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Incubate under the same conditions as your experimental samples.
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Washing: After incubation, wash the cells in both tubes with an appropriate buffer (e.g., PBS with 2% FBS) to remove unbound this compound.
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Resuspension: Resuspend the cell pellets in flow cytometry buffer at a suitable concentration for acquisition.
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Acquisition: Run the unstained and this compound single-stain controls on the flow cytometer to set the compensation.
Protocol for Calculating the Compensation Matrix
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Instrument Setup:
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Run an unstained sample to adjust the forward and side scatter voltages and to set the negative gates for each fluorescence channel.
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Acquire Single-Stain Controls:
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For each fluorochrome in your panel (including this compound), acquire data from the corresponding single-stain control.
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Ensure you collect a sufficient number of events for both the positive and negative populations.
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Gating:
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For each single-stain control, create a gate around the single-cell population based on FSC and SSC.
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Within the single-cell gate, create gates for the positive and negative populations.
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Compensation Calculation:
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Use your flow cytometer's software to automatically calculate the compensation matrix based on the median fluorescence intensity of the positive and negative populations in each detector.
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Review and Apply:
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Visually inspect the compensation by looking at bivariate plots of each compensated parameter. The median fluorescence of the positive population should be the same in its primary channel and all other channels after compensation.
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Apply the calculated compensation matrix to your multi-color experimental samples.
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Visualizations
Caption: Spectral overlap of this compound and the role of compensation.
References
- 1. repository.lppm.unila.ac.id [repository.lppm.unila.ac.id]
- 2. This compound | C25H24O7 | CID 5481962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound induces p53-independent G1 cell cycle arrest and apoptosis through ROS-mediated mitochondrial pathway and livin suppression in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. dovepress.com [dovepress.com]
Technical Support Center: Artonin E Experimental Design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Artonin E in their experiments. The information is tailored for scientists in drug development and related fields to ensure proper experimental setup and interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a prenylated flavonoid isolated from the stem bark of Artocarpus elasticus.[1][2] It has demonstrated a range of medicinal properties, including antibacterial, antimalarial, and anticancer activities.[1] In cancer research, this compound is known to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines.[3] Its primary mechanisms of action involve the dysregulation of the mitochondrial pathway, modulation of estrogen receptor signaling, and influence on the MAPK signaling pathway.[4]
Q2: What is a suitable vehicle control for dissolving this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended vehicle for dissolving this compound for in vitro assays. It is crucial to ensure the final concentration of DMSO administered to the cells is less than 0.1% to avoid solvent-induced cytotoxicity.
Q3: What are appropriate positive and negative controls for an this compound cytotoxicity study?
A3:
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Negative Control: Untreated cells or cells treated with the vehicle (DMSO, <0.1%) are the standard negative controls. This allows for the assessment of the basal level of cell viability and any potential effects of the solvent.
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Positive Control: The choice of a positive control depends on the specific cancer cell line and the pathway being investigated.
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For estrogen receptor-positive breast cancer cells (e.g., MCF-7), Tamoxifen can be used as a reference standard, as it is a known estrogen receptor modulator.
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For general cytotoxicity and apoptosis induction, a well-characterized cytotoxic agent like doxorubicin or staurosporine can be used.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in cell viability assays (e.g., MTT, XTT). | 1. Uneven cell seeding. 2. Inconsistent drug concentration. 3. Fluctuation in incubation time. 4. DMSO concentration is too high. | 1. Ensure a single-cell suspension before seeding and use a multichannel pipette for consistency. 2. Prepare fresh serial dilutions of this compound for each experiment. 3. Standardize incubation times precisely. 4. Maintain a final DMSO concentration of <0.1% in all wells. |
| No significant induction of apoptosis observed. | 1. This compound concentration is too low. 2. Incubation time is too short. 3. The cell line is resistant to this compound-induced apoptosis. 4. Incorrect apoptosis detection method. | 1. Perform a dose-response experiment to determine the optimal concentration. 2. Conduct a time-course experiment (e.g., 24, 48, 72 hours). 3. Research the specific cell line's sensitivity to similar compounds. 4. Use multiple methods to confirm apoptosis (e.g., Annexin V/PI staining, caspase activity assays, and Western blot for apoptotic markers). |
| Inconsistent Western blot results for signaling pathway proteins. | 1. Poor antibody quality. 2. Suboptimal protein extraction or quantification. 3. Issues with gel electrophoresis or transfer. | 1. Validate antibodies using positive and negative controls. 2. Use a reliable protein extraction method and a standardized protein quantification assay. 3. Ensure proper gel percentage for the target protein size and optimize transfer conditions. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 | Reference |
| MCF-7 | Breast Cancer (ER+) | 24 - 72 h | 3.8 - 6.9 µM | |
| SKOV-3 | Ovarian Cancer | 24 - 72 h | 12.83 µg/mL | |
| LoVo | Colon Cancer | 24 h | 11.73 ± 1.99 µg/mL | |
| HCT116 | Colon Cancer | 24 h | 3.25 ± 0.24 µg/mL |
Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells (12h Treatment)
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| Control (Untreated) | 57.6% | - | - | |
| 3 µM this compound | 60.8% | - | - | |
| 10 µM this compound | 68.7% | - | - |
Experimental Protocols
Cell Viability (MTT) Assay
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Cell Seeding: Seed cells in a 96-well plate at a density of 6 x 10³ to 7 x 10³ cells/well and incubate for 24 hours.
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Treatment: Treat the cells with varying concentrations of this compound (e.g., 1 to 30 µg/mL) and a vehicle control (DMSO, <0.1%).
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Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
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MTT Addition: Add 0.5 mg/mL MTT solution to each well and incubate for 2 hours at 37°C.
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Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
Western Blot Analysis for Apoptotic Proteins
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Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
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SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
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Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-7, cleaved-PARP) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: this compound induced apoptosis via the intrinsic mitochondrial pathway.
Caption: General experimental workflow for studying the effects of this compound.
Caption: Logical workflow for selecting appropriate controls in this compound studies.
References
- 1. dovepress.com [dovepress.com]
- 2. This compound induces p53-independent G1 cell cycle arrest and apoptosis through ROS-mediated mitochondrial pathway and livin suppression in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:129683-93-8 | Chemsrc [chemsrc.com]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Artonin E Isolation and Derivatization
Introduction:
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Artonin E. Based on current scientific literature, a complete total synthesis of this compound has not been extensively reported. Therefore, this resource focuses on the common challenges encountered during the isolation of this compound from natural sources, primarily Artocarpus species, and its subsequent derivatization. The information is presented in a question-and-answer format to directly address potential issues in your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its notable biological activities?
This compound is a prenylated flavonoid compound that can be isolated from various Artocarpus plants, such as A. rigida, A. communis, A. rotunda, A. altilis, and A. elasticus[1][2]. It has demonstrated potential anticancer and antimalarial activities[1][2]. Studies have also explored its role in abrogating estrogen receptor signaling in breast cancer[3].
Q2: What are the main challenges associated with working with this compound?
A significant challenge when working with this compound is its stability. As a flavone, it possesses four hydroxyl groups, two of which are in an ortho position, making them susceptible to oxidation. This instability can affect storage and handling. To mitigate this, derivatization, such as esterification of the hydroxyl groups, is often performed. The resulting ester derivatives, like this compound acetate, have shown much better stability during storage.
Q3: Why is derivatization of this compound often necessary?
Derivatization, specifically the conversion of the hydroxyl groups to esters (acetates), serves two primary purposes. Firstly, it protects the easily oxidized ortho-hydroxyl groups, thus enhancing the compound's stability. Secondly, this modification can be a strategy to improve its biological activity or other physicochemical properties. For instance, this compound acetate has been shown to have good anticancer activity.
Troubleshooting Guide: Isolation and Purification of this compound
This section addresses common issues that may arise during the extraction and purification of this compound from plant material.
Q1: I am getting a very low yield of this compound from my extraction. What are some possible reasons and solutions?
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Inefficient Extraction: The choice of solvent is critical. A common procedure involves exhaustive extraction with n-hexane followed by a mixture of methanol and ethyl acetate. Ensure your plant material is finely powdered to maximize surface area for solvent penetration.
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Sub-optimal Plant Material: The concentration of this compound can vary depending on the plant part, geographical location, and harvest time. The root bark of Artocarpus rigida is a known source.
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Compound Degradation: As this compound is prone to oxidation, prolonged exposure to air and light during the extraction and workup process can lead to degradation. It is advisable to work expeditiously and use techniques like rotary evaporation under vacuum to remove solvents at lower temperatures.
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Losses during Chromatography: this compound is typically purified using vacuum liquid chromatography (VLC) on silica gel. Ensure the silica gel is properly packed and the eluent system is optimized to achieve good separation, thereby minimizing loss of the product in mixed fractions.
Q2: My purified this compound appears to be degrading upon storage. How can I improve its stability?
The inherent instability of this compound is due to the presence of oxidizable hydroxyl groups. For long-term storage, consider the following:
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Storage Conditions: Store the purified compound as a solid in a tightly sealed container, protected from light and air, at low temperatures (e.g., -20 °C).
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Inert Atmosphere: For maximum stability, store under an inert atmosphere (e.g., argon or nitrogen).
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Derivatization: If the downstream application allows, converting this compound to its acetate derivative is a highly effective method to improve storage stability.
Troubleshooting Guide: Synthesis of this compound Acetate
This guide focuses on the esterification of this compound to form this compound acetate.
Q1: The acetylation of my isolated this compound is incomplete, even after extended reaction times. What could be the issue?
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Reagent Quality: Ensure the acetic anhydride used is fresh and has not been hydrolyzed by atmospheric moisture. The pyridine catalyst should also be dry.
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Reaction Conditions: The reaction is typically left for an extended period (e.g., 72 hours) at room temperature in a sealed tube. Ensure the tube is properly sealed to prevent the evaporation of the pyridine and ingress of moisture.
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Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) every 24 hours to check for the consumption of the starting material. If the reaction has stalled, a slight increase in temperature might be considered, although this should be done cautiously to avoid side reactions.
Q2: I am observing multiple spots on the TLC plate after the acetylation reaction. What are these side products and how can I minimize them?
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Partially Acetylated Products: The multiple spots could correspond to partially acetylated intermediates of this compound. This can occur if the reaction is not allowed to go to completion. Extending the reaction time may help drive the reaction towards the fully acetylated product.
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Degradation Products: If the starting this compound was not entirely pure or if it degraded during the reaction, these impurities will be carried through. Ensure the starting material is of high purity.
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Purification: Careful purification of the crude product is essential. Recrystallization from a solvent system like n-hexane/ether is a reported method to obtain pure this compound acetate as white crystals.
Data Presentation
Table 1: Experimental Conditions for the Synthesis of this compound Acetate
| Parameter | Value/Description | Reference |
| Starting Material | This compound | |
| Reagent | Acetic Anhydride | |
| Catalyst | Pyridine | |
| Reaction Time | 72 hours | |
| Monitoring | Thin Layer Chromatography (TLC) | |
| Workup | Addition of H₂O, filtration | |
| Purification | Recrystallization (n-hexane/ether) |
Experimental Protocols
Protocol 1: Isolation of this compound from Artocarpus rigida Root Bark
This protocol is based on the method described by Suhartati et al..
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Extraction: The powdered root bark of A. rigida (3 kg) is exhaustively extracted with n-hexane for 3 days, followed by a mixture of methanol-ethyl acetate (1:1) for 3 days.
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Solvent Removal: The solvents from the methanol-ethyl acetate extract are removed by a vacuum rotary evaporator to yield a crude extract.
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Fractionation: The crude extract is subjected to vacuum liquid chromatography (VLC) on silica gel, eluting with a gradient of n-hexane and ethyl acetate.
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Purification: Fractions containing the yellow solid of this compound are combined and subjected to further VLC if necessary.
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Recrystallization: The purified yellow solid is recrystallized to yield pure this compound as yellow crystals.
Protocol 2: Synthesis of this compound Acetate
This protocol is adapted from the method described by Hano, as cited in Suhartati et al..
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Reaction Setup: Place 9.5 mg of isolated this compound in a reaction tube.
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Reagent Addition: Add 0.3 ml of acetic anhydride and 0.1 ml of pyridine (catalyst) to the reaction tube.
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Reaction: Seal the reaction tube and leave the mixture to react for 72 hours at room temperature.
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Monitoring: Monitor the reaction progress every 24 hours by TLC.
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Workup: After 72 hours, add water to the reaction mixture. The clear mixture will become cloudy and form clumps.
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Isolation: Filter the solid product and dry it under vacuum.
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Purification: Recrystallize the crude product from an n-hexane/ether solvent system to obtain this compound acetate as white crystals.
Visualizations
References
- 1. repository.lppm.unila.ac.id [repository.lppm.unila.ac.id]
- 2. researchgate.net [researchgate.net]
- 3. Isolation of this compound from the root bark of Artocarpus rigida, synthesis of this compound acetate and evaluation of anticancer activity | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
Validation & Comparative
Artonin E vs. Tamoxifen: A Comparative Analysis for ER-Positive Breast Cancer Therapy
A detailed guide for researchers and drug development professionals on the efficacy and mechanisms of Artonin E and the established selective estrogen receptor modulator, tamoxifen, in the context of estrogen receptor-positive (ER-positive) breast cancer.
This guide provides a comprehensive comparison of this compound, a prenylated flavonoid, and tamoxifen, a standard-of-care therapy for ER-positive breast cancer. By presenting key experimental data, detailed methodologies, and mechanistic insights, this document aims to inform researchers, scientists, and drug development professionals on the potential of this compound as an alternative or complementary therapeutic agent.
Performance Data Summary
The following tables summarize the quantitative data from in vitro studies, offering a direct comparison of the cytotoxic and apoptotic effects of this compound and tamoxifen on ER-positive breast cancer cell lines, primarily MCF-7.
Table 1: Cell Viability (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Time Point | IC50 (µM) | Citation |
| This compound | MCF-7 | 24h | 6.9 | [1][2] |
| 48h | 5.1 | [1][2] | ||
| 72h | 3.8 | [3] | ||
| Tamoxifen | MCF-7 | 24h | 18.9 - 24.1 | |
| 48h | Not explicitly stated | |||
| 72h | Not explicitly stated | |||
| Tamoxifen | MCF-7 | 24h | IC50 of 4.506 µg/mL | |
| Tamoxifen | MCF-7 | 48h | ~250 |
Note: The IC50 values for tamoxifen show variability across studies, which may be attributed to different experimental conditions.
Table 2: Apoptosis Induction
Apoptosis, or programmed cell death, is a key mechanism through which anticancer agents eliminate tumor cells.
| Compound | Cell Line | Observation | Method | Citation |
| This compound | MCF-7 | Dose-dependent increase in early and late apoptosis. | Acridine Orange/Propidium Iodide (AO/PI) staining, Annexin V-FITC | |
| Upregulation of Bax, cytochrome c, caspases 7 and 9. | Gene and protein expression studies | |||
| Downregulation of livin (inhibitor of apoptosis). | Gene and protein expression studies | |||
| Tamoxifen | MCF-7 | Induction of apoptosis. | Annexin V-Fluorescein/PI flow cytometry, Hoechst 33258 staining | |
| Increased caspase-9 activity. | Caspase activity assay | |||
| Down-regulation of bcl-2. | Western blot | |||
| Increased number of cells in late apoptotic phase (45.7% with 250 µM tamoxifen). | Flow cytometry (PI staining) |
Mechanisms of Action
Both this compound and tamoxifen exert their anticancer effects by modulating the estrogen receptor signaling pathway, a critical driver of proliferation in ER-positive breast cancer. However, their precise molecular interactions and downstream consequences exhibit notable differences.
Tamoxifen is a selective estrogen receptor modulator (SERM) that competitively binds to the estrogen receptor (ERα). This binding event induces a conformational change in the receptor, leading to the recruitment of co-repressors instead of co-activators. Consequently, the transcription of estrogen-responsive genes that promote cell proliferation is inhibited. Tamoxifen can also induce apoptosis through mechanisms that may involve the inhibition of protein kinase C and the downregulation of anti-apoptotic proteins like Bcl-2.
This compound , a flavonoid compound, also targets the estrogen receptor. In silico molecular docking studies have shown that this compound has a high binding affinity for the human estrogen receptor α (hERα). This interaction is believed to abrogate estrogen receptor signaling, leading to the inhibition of cancer cell growth. Furthermore, this compound has been shown to induce apoptosis through the intrinsic (mitochondrial) pathway, characterized by the generation of reactive oxygen species (ROS), upregulation of pro-apoptotic proteins like Bax and cytochrome c, and activation of caspases. It can also induce G1 cell cycle arrest.
Signaling Pathway Diagrams
Caption: Estrogen Receptor Signaling Pathway.
Caption: Mechanisms of Action for Tamoxifen and this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
MTT Cell Viability Assay
This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7) into 96-well plates at a density of approximately 0.5 x 10^4 cells per well and incubate overnight to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound or tamoxifen for the desired time periods (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Flow Cytometry for Apoptosis (Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in 6-well plates or T25 flasks and treat with different concentrations of the test compounds for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin. Wash the collected cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.
Experimental Workflow Diagram
Caption: General Experimental Workflow.
Conclusion
The presented data indicates that this compound demonstrates significant cytotoxic and pro-apoptotic activity in ER-positive breast cancer cells, with a notably lower IC50 value compared to tamoxifen in the MCF-7 cell line. While tamoxifen remains a cornerstone of ER-positive breast cancer treatment, the potent in vitro effects of this compound suggest its potential as a promising candidate for further investigation. Future studies should focus on in vivo efficacy, safety profiles, and the potential for synergistic effects when combined with existing therapies. The detailed experimental protocols provided herein offer a foundation for such continued research and development efforts.
References
- 1. Anti-breast cancer effect and molecular mechanism of action of this compound using In Silico, In Vitro and In Vivo approaches - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]
- 2. scispace.com [scispace.com]
- 3. This compound and Structural Analogs from Artocarpus Species Abrogates Estrogen Receptor Signaling in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Artonin E in Oncology: A Comparative Analysis of its Anticancer Profile Against Other Flavonoids
For Immediate Release
In the landscape of oncological research, the quest for potent, naturally derived anticancer agents is unceasing. Artonin E, a prenylated flavonoid, has emerged as a compound of significant interest, demonstrating notable cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of this compound's anticancer activity alongside other well-researched flavonoids—Quercetin, Luteolin, and Apigenin—supported by experimental data to offer researchers, scientists, and drug development professionals a comprehensive overview for future research and development.
Comparative Anticancer Activity: A Data-Driven Overview
The cytotoxic potential of a compound is a primary indicator of its anticancer efficacy. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. While direct comparative studies are limited, the following tables summarize the IC50 values of this compound and other prominent flavonoids against various cancer cell lines as reported in independent studies. It is crucial to note that variations in experimental conditions, such as cell lines and incubation times, can influence IC50 values.
Table 1: Anticancer Activity of this compound
| Cancer Cell Line | Type of Cancer | IC50 Value | Incubation Time (hours) |
| HCT116 | Colon Cancer | 3.25 ± 0.24 µg/mL | 24 |
| LoVo | Colon Cancer | 11.73 ± 1.99 µg/mL | 24 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 14.3 µM | 24 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 13.9 µM | 48 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 9.8 µM | 72 |
| MCF-7 | Breast Cancer | 3.8 µM | 24 |
| MCF-7 | Breast Cancer | 5.1 µM | 48 |
| MCF-7 | Breast Cancer | 6.9 µM | 72 |
| SKOV-3 | Ovarian Cancer | Not explicitly stated, but showed potent activity | Not specified |
Table 2: Anticancer Activity of Quercetin
| Cancer Cell Line | Type of Cancer | IC50 Value | Incubation Time (hours) |
| A549 | Lung Cancer | Not explicitly stated, but demonstrated growth arrest and apoptosis | Not specified |
| Various cell lines | Breast, colorectal, stomach, head and neck, lung, ovarian, melanoma, and leukemia | Varied, demonstrated tumor growth suppression | Not specified |
Table 3: Anticancer Activity of Luteolin
| Cancer Cell Line | Type of Cancer | IC50 Value Range | Incubation Time (hours) |
| Various tumor cells | Not specified | 3–50 µM | Not specified |
Table 4: Anticancer Activity of Apigenin
| Cancer Cell Line | Type of Cancer | IC50 Value | Incubation Time (hours) |
| Caki-1 | Renal Cell Carcinoma | 27.02 µM | 24 |
| ACHN | Renal Cell Carcinoma | 50.40 µM | 24 |
| NC65 | Renal Cell Carcinoma | 23.34 µM | 24 |
| Breast Cancer Stem Cells (BCSCs) | Breast Cancer | 27.30 ± 1.23 µM | 48 |
| MCF-7 | Breast Cancer | 50.12 ± 4.11 µM | 48 |
| Cal27 | Oral Squamous Cell Carcinoma | 22.22 µM | Not specified |
| LICR-HN1 | Oral Squamous Cell Carcinoma | 34.32 µM | Not specified |
Mechanisms of Anticancer Action: A Look into aSignaling Pathways
The anticancer effects of these flavonoids are exerted through the modulation of various signaling pathways that govern cell proliferation, survival, and apoptosis. This compound has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This is often associated with the activation of caspases and regulation of the Bcl-2 family of proteins.[1] Furthermore, this compound's activity is linked to the MAPK signaling pathway.[1]
Similarly, Quercetin, Luteolin, and Apigenin employ multi-targeted approaches. Quercetin is known to modulate pathways such as MAPK/ERK, p53, and PI3K/Akt.[2][3] Luteolin exerts its effects by targeting pathways like Notch, PI3K/Akt, and STAT3. Apigenin has been reported to interfere with the PI3K/Akt/mTOR, MAPK/ERK, and JAK/STAT signaling cascades.
Below are graphical representations of key signaling pathways implicated in the anticancer activity of these flavonoids.
Experimental Protocols
The following are generalized protocols for key experiments cited in the referenced literature for assessing the anticancer activity of flavonoids. Specific details may vary between studies.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Detailed Methodology:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with a medium containing various concentrations of the test flavonoid. A control group with no flavonoid is also included.
-
Incubation: The plates are incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the treatment medium is removed, and MTT solution (typically 0.5 mg/mL) is added to each well.
-
Formazan Crystal Formation: The plates are incubated for another 2-4 hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined from the dose-response curve.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Detailed Methodology:
-
Cell Treatment: Cells are treated with the flavonoid of interest at various concentrations for a specified duration.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis, such as caspases and members of the Bcl-2 family.
Detailed Methodology:
-
Protein Extraction: Following treatment with the flavonoid, cells are lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-Caspase-3, anti-Bax, anti-Bcl-2).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence), which is then captured on film or by a digital imager.
-
Analysis: The intensity of the protein bands is quantified and often normalized to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels across different samples.
Conclusion
This compound demonstrates significant anticancer potential, comparable to other well-studied flavonoids like Quercetin, Luteolin, and Apigenin. Its ability to induce apoptosis and modulate key signaling pathways highlights its promise as a candidate for further preclinical and clinical investigation. This guide provides a foundational comparison based on available data, underscoring the need for direct comparative studies to elucidate the relative potency and therapeutic potential of these promising natural compounds. The provided experimental frameworks can serve as a reference for researchers designing future studies to explore the anticancer activities of these and other novel flavonoids.
References
Artonin E: A Potential Challenger to Chemoresistance in Cancer Therapy
A Comparative Analysis of Artonin E's Efficacy in Chemoresistant Cancer Cell Lines
The emergence of chemoresistance remains a formidable obstacle in oncology, limiting the efficacy of conventional cancer treatments and contributing to disease recurrence. In the quest for novel therapeutic agents capable of circumventing these resistance mechanisms, natural compounds have garnered significant attention. This compound, a prenylated flavonoid isolated from the stem bark of Artocarpus elasticus, has demonstrated promising cytotoxic activity across a spectrum of cancer cell lines. This guide provides a comparative analysis of this compound's efficacy, particularly in cancer cell lines known for their resistance to standard chemotherapeutic agents, supported by experimental data and detailed methodologies.
Comparative Efficacy: this compound vs. Standard Chemotherapeutics
Quantitative analysis of the half-maximal inhibitory concentration (IC50) is a cornerstone for evaluating the cytotoxic potential of a compound. The following tables summarize the IC50 values for this compound in comparison to standard chemotherapeutic agents in various cancer cell lines.
Ovarian Cancer: SKOV-3 Cell Line
The SKOV-3 cell line is an ovarian adenocarcinoma line known for its resistance to several cytotoxic drugs, including cisplatin. A study comparing this compound to the platinum-based drug Carboplatin in both 2D and 3D cultures of SKOV-3 cells revealed this compound's potent activity. Notably, while the 3D spheroid model showed increased resistance to both agents, a hallmark of in vivo-like tumor microenvironments, this compound maintained significant cytotoxicity.[1]
| Cell Line | Culture Model | Treatment Duration | This compound IC50 (µg/mL) | Carboplatin IC50 (µg/mL) |
| SKOV-3 | 2D | 24h | 12.0 ± 0.4 | 35.0 ± 0.4 |
| 48h | 8.0 ± 0.5 | 28.0 ± 0.6 | ||
| 72h | 6.0 ± 0.8 | 24.0 ± 0.8 | ||
| SKOV-3 | 3D Spheroid | 24h | 34.0 ± 1.0 | 72.0 ± 0.8 |
| 48h | 28.0 ± 0.5 | 65.0 ± 1.2 | ||
| 72h | 25.0 ± 0.8 | 61.0 ± 1.4 |
Data extracted from a study on the apoptotic induction mechanism of this compound in 3D ovarian cancer cell lines.[1]
Breast Cancer: MCF-7 and MDA-MB-231 Cell Lines
In the context of breast cancer, this compound has been evaluated against both estrogen receptor-positive (MCF-7) and triple-negative (MDA-MB-231) cell lines. The latter is notoriously aggressive and lacks targeted therapy options. A comparative study demonstrated that this compound exhibits a significantly lower IC50 value than Tamoxifen, a standard endocrine therapy for ER-positive breast cancer, in MCF-7 cells.[2][3] This suggests a potent anti-proliferative effect, even in hormone-dependent cancers where resistance to therapies like Tamoxifen can develop.
| Cell Line | Treatment Duration | This compound IC50 (µM) | Tamoxifen IC50 (µM) |
| MCF-7 | 24h | 6.9 | 24.1 |
| 48h | 5.1 | 21.3 | |
| 72h | 3.8 | 18.9 |
Data derived from a study on this compound abrogating estrogen receptor signaling.[2]
Further studies have established the IC50 values of this compound in other resistant cell lines, highlighting its broad-spectrum potential.
| Cell Line | Cancer Type | This compound IC50 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 9.77 µM (72h) |
| LoVo | Colon Cancer | 11.73 ± 1.99 µg/mL (24h) |
| HCT116 | Colon Cancer | 3.25 ± 0.24 µg/mL (24h) |
Data from studies on the molecular mechanism of this compound in MDA-MB-231 cells and its effects on colon cancer cells.
Mechanism of Action: Overcoming Chemoresistance Pathways
This compound's efficacy in chemoresistant cells appears to be rooted in its ability to induce apoptosis through the intrinsic (mitochondrial) pathway and to modulate key proteins associated with drug resistance.
Induction of Apoptosis via Mitochondrial Dysregulation
Experimental evidence indicates that this compound triggers a cascade of events leading to programmed cell death:
-
Increased Reactive Oxygen Species (ROS): this compound treatment leads to a significant elevation of intracellular ROS levels.
-
Mitochondrial Membrane Potential (ΔΨm) Disruption: The surge in ROS compromises the integrity of the mitochondrial membrane.
-
Cytochrome c Release: The compromised mitochondrial membrane releases cytochrome c into the cytoplasm.
-
Caspase Activation: Cytoplasmic cytochrome c activates a cascade of caspases, including the initiator caspase-9 and the executioner caspases-3 and -7.
-
Apoptosis Execution: Activated caspases cleave cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.
Downregulation of Chemoresistance-Associated Proteins
Several studies have highlighted this compound's ability to suppress the expression of proteins that are hallmarks of chemoresistance and poor prognosis:
-
Inhibitor of Apoptosis Proteins (IAPs): this compound has been shown to remarkably repress Livin, a novel member of the IAP family whose upregulation is linked to chemotherapeutic resistance and apoptosis evasion. It also downregulates other IAPs like survivin and xIAP.
-
Heat Shock Proteins (HSPs): The expression of Hsp70 and Hsp27, which are known to protect cancer cells from various stressors including chemotherapy, is significantly downregulated by this compound treatment.
-
Anti-apoptotic Bcl-2 Family Proteins: this compound decreases the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, thereby shifting the cellular balance towards apoptosis.
By targeting these key survival proteins, this compound appears to dismantle the defensive mechanisms that allow cancer cells to withstand conventional therapies.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of this compound's efficacy.
Cell Viability Assay (MTT/Alamar Blue)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or the comparative drug (e.g., Carboplatin, Tamoxifen). A vehicle control (e.g., 0.1% DMSO) is also included.
-
Incubation: Cells are incubated with the compounds for specified durations (e.g., 24, 48, 72 hours).
-
Reagent Addition:
-
For MTT Assay: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C. The resulting formazan crystals are dissolved in 100 µL of DMSO.
-
For Alamar Blue Assay: 10 µL of Alamar Blue reagent is added to each well, and the plate is incubated for 2-4 hours at 37°C.
-
-
Data Acquisition: The absorbance (for MTT) or fluorescence (for Alamar Blue) is measured using a microplate reader.
-
Analysis: Cell viability is expressed as a percentage relative to the vehicle control. IC50 values are calculated using non-linear regression analysis.
Apoptosis Detection (Acridine Orange/Propidium Iodide Double Staining)
-
Cell Culture and Treatment: Cells are grown on coverslips in 6-well plates and treated with this compound for the desired time.
-
Staining: The cells are washed with PBS and stained with a dye mixture containing 10 µg/mL acridine orange (AO) and 10 µg/mL propidium iodide (PI) for 5 minutes.
-
Visualization: The coverslips are mounted on glass slides and observed under a fluorescence microscope.
-
Interpretation: Viable cells appear uniformly green. Early apoptotic cells show bright green nuclei with condensed or fragmented chromatin. Late apoptotic cells exhibit orange-red nuclei, and necrotic cells have uniformly orange-red nuclei.
Western Blotting for Protein Expression Analysis
-
Protein Extraction: Following treatment with this compound, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. It is then incubated with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, Survivin, Hsp70, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed and incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. Band intensities are quantified using densitometry software and normalized to a loading control like β-actin.
Conclusion
The available preclinical data strongly suggest that this compound is a potent anti-cancer agent with significant efficacy in chemoresistant cancer cell lines. Its ability to induce apoptosis through the mitochondrial pathway and, crucially, to downregulate a suite of proteins implicated in chemoresistance and cell survival, positions it as a promising candidate for further investigation. While direct comparative studies in isogenic sensitive and resistant cell line pairs are yet to be published, the superior performance of this compound against standard chemotherapeutics like Carboplatin and Tamoxifen in inherently resistant cell models underscores its potential to address the critical challenge of chemoresistance in cancer therapy. The detailed mechanisms and protocols provided herein offer a solid foundation for researchers and drug development professionals to build upon in exploring the full therapeutic potential of this compound.
References
- 1. This compound induces p53-independent G1 cell cycle arrest and apoptosis through ROS-mediated mitochondrial pathway and livin suppression in MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Overcoming tamoxifen resistance in oestrogen receptor‐positive breast cancer using the novel thiosemicarbazone anti‐cancer agent, DpC - PMC [pmc.ncbi.nlm.nih.gov]
Artonin E's Impact on the Bax/Bcl-2 Ratio: A Comparative Analysis
An In-depth Comparison of Artonin E with Other Apoptosis-Inducing Agents in Cancer Cell Lines
For researchers and professionals in the fields of oncology and drug development, the modulation of apoptosis is a cornerstone of cancer therapy. The ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is a critical determinant of a cell's susceptibility to programmed cell death. This compound, a prenylated flavonoid, has emerged as a promising natural compound that can favorably alter this ratio, thereby inducing apoptosis in various cancer cells. This guide provides a comparative analysis of this compound's effect on the Bax/Bcl-2 ratio against other known modulators, supported by experimental data and detailed protocols.
Quantitative Comparison of Bax/Bcl-2 Ratio Modulation
The efficacy of this compound in promoting apoptosis is quantitatively demonstrated by its ability to increase the Bax/Bcl-2 ratio. The following table summarizes the performance of this compound in comparison to other compounds, including the natural products Anethole and Justicidin B derivatives, as well as the conventional chemotherapeutic drug, Doxorubicin. This data is compiled from various studies on different cancer cell lines.
| Compound | Cell Line(s) | Concentration(s) | Incubation Time | Effect on Bax Expression | Effect on Bcl-2 Expression | Resulting Change in Bax/Bcl-2 Ratio |
| This compound | Colon Cancer (LoVo & HCT116) | 1-30 µg/mL | 24h | Increased | Decreased | Increased[1] |
| Breast Cancer (MCF-7) | 10 µM | 24h | 15.5% increase (mRNA) | 13.8% decrease (mRNA) | Increased[2] | |
| Anethole | Glioma (U87-MG) | 10.8 - 21.8 µM | Not Specified | Dose-dependent upregulation | Dose-dependent downregulation | Increased[3] |
| Justicidin B Derivative (Diphyllin methyl ether) | Human Melanoma (A375) | GI50 = 3.66 µM | 48h | Significantly increased (p=0.0001) | Markedly reduced (p=0.0470) | Significantly elevated (p=0.0196)[4] |
| Doxorubicin | Breast Cancer (MCF-7) | 200 nM | Not Specified | Increased | Decreased | ~7-fold increase[5] |
| Breast Cancer (MCF-7) | 0.1, 0.5, 1 µM | 48h | Up to 4.5-fold increase | Over 5-fold decrease | Over 10-fold increase |
Experimental Methodologies
The following sections detail the typical experimental protocols utilized to ascertain the effects of these compounds on the Bax/Bcl-2 ratio.
Cell Culture and Treatment
Human cancer cell lines, such as MCF-7 (breast), LoVo, HCT116 (colon), and A375 (melanoma), are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experimentation, cells are seeded in plates or flasks and, after reaching a suitable confluency, are treated with varying concentrations of this compound or the comparator compounds for specified durations.
Western Blot Analysis for Bax and Bcl-2 Expression
A standard procedure for quantifying Bax and Bcl-2 protein levels is Western blotting.
-
Cell Lysis: After treatment, cells are washed with cold phosphate-buffered saline (PBS) and lysed using a lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. The expression levels of Bax and Bcl-2 are normalized to the loading control.
Visualizing the Molecular Pathways and Experimental Processes
To better understand the mechanisms and workflows involved, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for determining the Bax/Bcl-2 ratio in cancer cells following treatment.
Caption: The intrinsic apoptosis pathway, highlighting the modulatory effects of this compound on Bax and Bcl-2.
Conclusion
The available evidence strongly supports the role of this compound as a potent inducer of apoptosis in cancer cells through the modulation of the Bax/Bcl-2 ratio. Its ability to simultaneously upregulate the pro-apoptotic Bax and downregulate the anti-apoptotic Bcl-2 makes it an effective agent for shifting the cellular balance towards programmed cell death. When compared to other natural compounds like Anethole and Justicidin B derivatives, this compound demonstrates a similar mechanism of action. Furthermore, its efficacy in modulating the Bax/Bcl-2 ratio is comparable to that of the established chemotherapeutic drug, Doxorubicin, highlighting its potential as a valuable candidate for further investigation in cancer therapy. The detailed experimental protocols and visual workflows provided in this guide offer a comprehensive resource for researchers aiming to validate and expand upon these findings.
References
- 1. Effects of this compound on Cell Growth Inhibition and Apoptosis Induction in Colon Cancer LoVo and HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces p53-independent G1 cell cycle arrest and apoptosis through ROS-mediated mitochondrial pathway and livin suppression in MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anethole inhibits human U87 Glioma cell proliferation by inducing apoptosis via the PI3K/AKT pathway | PLOS One [journals.plos.org]
- 4. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
Comparative Analysis of Artonin E and Cisplatin in Ovarian Cancer: A Guide for Researchers
For Immediate Release
A detailed comparison of the anti-cancer properties of Artonin E and the chemotherapy drug cisplatin in ovarian cancer reveals distinct mechanisms of action, suggesting potential for future combination therapies. To date, no studies have directly investigated the synergistic effects of this compound and cisplatin in ovarian cancer. This guide provides a comprehensive overview of the existing experimental data for each compound, offering a foundation for future research in this area.
This publication aims to provide researchers, scientists, and drug development professionals with a comparative guide to the effects of this compound, a naturally occurring flavonoid, and cisplatin, a standard-of-care chemotherapy agent, on ovarian cancer cells. The data presented is based on preclinical studies and is intended to inform future research directions, particularly in the exploration of combination therapies.
Comparative Analysis: this compound vs. Cisplatin
Mechanism of Action
This compound and cisplatin induce apoptosis (programmed cell death) in ovarian cancer cells through distinct signaling pathways.
This compound: This prenylated flavonoid primarily triggers the intrinsic apoptotic pathway.[1] Treatment with this compound leads to mitochondrial dysregulation, characterized by the depletion of the mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.[1] This cascade of events activates initiator caspase-9, which in turn activates executioner caspase-3, leading to cell death.[1] Furthermore, this compound has been shown to down-regulate the expression of pro-survival proteins such as Bcl-2, survivin, and HSP70, while up-regulating the expression of the pro-apoptotic protein Bax.[1][2]
Cisplatin: As a platinum-based chemotherapy agent, cisplatin's primary mechanism of action involves binding to nuclear DNA to form DNA adducts. This DNA damage blocks cell division and replication, leading to cell cycle arrest and the activation of multiple signaling pathways that induce apoptosis. In ovarian cancer cells, cisplatin-induced apoptosis can proceed through both caspase-3-dependent and -independent pathways. One identified pathway involves the activation of ERK1/2, leading to the accumulation of p53 and the subsequent upregulation of PUMA (p53 upregulated modulator of apoptosis), which triggers the apoptotic cascade.
Caption: Fig 1: Comparative Signaling Pathways of this compound and Cisplatin.
Cytotoxicity
The cytotoxic effects of this compound and cisplatin have been evaluated in various ovarian cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency. It is important to note that IC50 values can vary between studies due to differences in experimental conditions, such as cell density and treatment duration.
| Compound | Cell Line | Treatment Duration | IC50 | Reference |
| This compound | SKOV-3 (2D) | 72h | 6.5 ± 0.5 µg/mL | |
| SKOV-3 (2D) | 72h | 6.0 ± 0.8 µg/mL | ||
| SKOV-3 (3D) | 72h | 25.0 ± 0.8 µg/mL | ||
| T1074 (normal) | 72h | 32.5 ± 0.5 µg/mL | ||
| T1074 (normal) | 72h | 28.0 ± 0.8 µg/mL | ||
| Cisplatin | SKOV-3 | 24h | 63.70 ± 3.17 µM | |
| SKOV-3 | 48h | 38.13 ± 6.27 µM | ||
| SKOV-3 | 72h | 19.18 ± 0.91 µM | ||
| SKOV-3 | 24h | 10 ± 2.985 μM | ||
| A2780 | 24h | 6.84 ± 0.66 µg/ml | ||
| A2780/CP70 (resistant) | 24h | 44.07 ± 1.1 µg/ml |
Potential for Synergistic Effects: A Forward Look
While no direct experimental data exists for the combination of this compound and cisplatin, their distinct mechanisms of action present a strong rationale for investigating potential synergistic effects.
-
Complementary Pathways: this compound's targeting of the mitochondrial (intrinsic) pathway could complement cisplatin's DNA damage-induced (extrinsic and intrinsic) apoptosis. This dual-front attack could potentially lead to a more robust and comprehensive anti-cancer effect.
-
Overcoming Resistance: Cisplatin resistance is a major clinical challenge, often associated with enhanced DNA repair mechanisms and alterations in apoptotic signaling pathways. This compound's ability to modulate Bcl-2 family proteins and induce apoptosis independently of the DNA damage response could potentially re-sensitize cisplatin-resistant ovarian cancer cells to treatment.
Future studies should focus on evaluating the combination of this compound and cisplatin in various ovarian cancer cell lines, including cisplatin-resistant models. Key experiments would involve determining the combination index (CI) to assess for synergy, additivity, or antagonism, and exploring the molecular mechanisms underlying any observed synergistic interactions.
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the literature for evaluating the anti-cancer effects of this compound and cisplatin.
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Plate ovarian cancer cells (e.g., SKOV-3) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound, cisplatin, or their combination for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Caption: Fig 2: General Workflow for MTT Assay.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat ovarian cancer cells with the compounds of interest as described for the MTT assay.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash them with cold PBS.
-
Annexin V/PI Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are considered viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Protein Expression Analysis (Western Blot)
Western blotting is used to detect specific proteins in a sample and assess changes in their expression levels.
-
Protein Extraction: Lyse the treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, β-actin as a loading control).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
References
Cross-Validation of Artonin E's Anticancer Efficacy: A Comparative Guide for Researchers
An objective analysis of Artonin E's performance across multiple cancer cell lines and laboratories, providing a comprehensive resource for researchers, scientists, and drug development professionals.
This compound, a prenylated flavonoid isolated from the stem bark of Artocarpus elasticus, has demonstrated significant anticancer properties in various preclinical studies.[1][2] This guide provides a comparative analysis of its efficacy, summarizing key quantitative data, detailing experimental methodologies, and illustrating the implicated signaling pathways to offer a cross-validated perspective on its potential as a therapeutic agent.
Quantitative Assessment of Anticancer Activity
The cytotoxic effect of this compound has been evaluated across several cancer cell lines, with its efficacy being most commonly reported as the half-maximal inhibitory concentration (IC50). The data below, compiled from multiple independent studies, highlights the compound's potency in colon, breast, and ovarian cancer models.
| Cell Line | Cancer Type | Culture | Incubation Time (h) | IC50 (µg/mL) | IC50 (µM) | Reference |
| HCT116 | Colon | 2D | 24 | 3.25 ± 0.24 | - | [3] |
| LoVo | Colon | 2D | 24 | 11.73 ± 1.99 | - | [3] |
| MCF-7 | Breast (ER+) | 2D | 24 | - | 6.9 | [4] |
| MCF-7 | Breast (ER+) | 2D | 48 | - | 5.2 | |
| MCF-7 | Breast (ER+) | 2D | 72 | - | 3.8 | |
| MDA-MB-231 | Breast (TNBC) | 2D | 24 | - | 14.13 | |
| MDA-MB-231 | Breast (TNBC) | 2D | 48 | - | 13.93 | |
| MDA-MB-231 | Breast (TNBC) | 2D | 72 | - | 9.77 | |
| SKOV-3 | Ovarian | 2D | 72 | 6.0 ± 0.8 | - | |
| SKOV-3 | Ovarian | 3D | 72 | 25.0 ± 0.8 | - | |
| T1074 (Normal) | Ovarian | 2D | 72 | 28.0 ± 0.8 | - | |
| T1074 (Normal) | Ovarian | 3D | 72 | 85.0 ± 0.5 | - |
ER+: Estrogen Receptor Positive, TNBC: Triple-Negative Breast Cancer
Of note, studies on SKOV-3 ovarian cancer cells demonstrated a higher IC50 value in 3D spheroid cultures compared to 2D monolayer cultures, suggesting that the three-dimensional tumor microenvironment may confer some resistance. Importantly, this compound has shown selectivity for cancer cells over normal cells, as evidenced by the significantly higher IC50 values in the normal human ovarian cell line T1074.
Mechanisms of Action: Apoptosis Induction
Across different cancer cell types, this compound consistently induces apoptosis, or programmed cell death. The primary mechanism appears to be the intrinsic mitochondrial pathway, corroborated by multiple laboratories.
Key Molecular Events in this compound-Induced Apoptosis:
-
Mitochondrial Membrane Potential (ΔΨm) Disruption: Treatment with this compound leads to a loss of mitochondrial membrane potential in colon cancer cells (LoVo and HCT116).
-
Regulation of Bcl-2 Family Proteins: this compound upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic proteins Bcl-2 and Bcl-xL in colon, breast, and ovarian cancer cells.
-
Caspase Activation: The compound triggers the activation of initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3 and -7).
-
PARP Cleavage: Activated caspases subsequently cleave Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.
-
Cell Cycle Arrest: this compound has been shown to cause cell cycle arrest at the G1 phase in MCF-7 breast cancer cells and at the S phase in SKOV-3 ovarian cancer cells. In MDA-MB-231 cells, a G2/M arrest was observed.
The following diagram illustrates the generalized workflow for assessing this compound-induced apoptosis.
Experimental workflow for apoptosis assessment.
Signaling Pathway Modulation
The anticancer effects of this compound are mediated through the modulation of key signaling pathways.
-
MAPK Pathway: In colon cancer cells, this compound induces apoptosis through the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically increasing the phosphorylation of ERK1/2, p38, and c-Jun.
-
Akt/mTOR Pathway: A study on a structurally similar compound, Artonin F, suggests that these flavonoids may also act by downregulating c-Met, which in turn suppresses the PI3K/Akt/mTOR signaling pathway.
The following diagram depicts the proposed signaling cascade initiated by this compound in colon cancer cells.
This compound signaling pathway in colon cancer.
Detailed Experimental Protocols
For reproducibility and cross-laboratory validation, detailed methodologies are crucial. The following are protocols for key experiments cited in the literature.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 1 x 10^4 to 2 x 10^5 cells/mL and incubated overnight to allow for attachment.
-
Treatment: Cells are treated with various concentrations of this compound (e.g., ranging from 1 to 100 µM) and a vehicle control (e.g., 0.01% DMSO) for specified time intervals (24, 48, 72 hours).
-
MTT Incubation: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
Apoptosis Analysis by Hoechst 33342 Staining
-
Cell Culture and Treatment: Cells are grown on coverslips in 6-well plates and treated with this compound for 24 hours.
-
Fixation: The cells are washed with PBS and fixed with 4% paraformaldehyde for 15 minutes.
-
Staining: After another wash with PBS, cells are stained with Hoechst 33342 solution (1 µg/mL) for 10 minutes in the dark.
-
Microscopy: Coverslips are mounted on glass slides, and the nuclear morphology is observed under a fluorescence microscope. Apoptotic cells are identified by condensed chromatin and fragmented nuclei.
Western Blot Analysis
-
Cell Lysis: Following treatment with this compound, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour and then incubated overnight at 4°C with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-7, p-ERK, β-actin).
-
Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The data from multiple independent laboratories consistently demonstrates that this compound is a potent inhibitor of cancer cell growth, particularly in colon, breast, and ovarian cancer cell lines. Its pro-apoptotic activity is robustly supported by evidence of mitochondrial pathway activation, Bcl-2 family protein modulation, and caspase activation. The compound's ability to modulate key cancer-related signaling pathways, such as the MAPK pathway, further underscores its potential as a multi-targeted anticancer agent. While 3D culture models suggest a degree of resistance compared to 2D cultures, the selectivity of this compound for cancer cells over normal cells is a promising indicator of a favorable therapeutic window. Further in vivo studies are warranted to translate these consistent in vitro findings into clinical applications.
References
A Comparative Analysis of Artonin E and Its Derivatives: Potency and Cellular Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Artonin E, a prenylated flavonoid predominantly isolated from the Artocarpus species, has garnered significant attention within the scientific community for its promising anticancer properties. This guide provides a comparative analysis of the potency of this compound and its derivatives, supported by experimental data from peer-reviewed studies. We delve into the cytotoxic effects on various cancer cell lines and elucidate the underlying signaling pathways.
Potency Comparison of this compound and Derivatives
The cytotoxic potential of this compound and its synthesized derivative, this compound acetate, has been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of potency, are summarized in the table below. Lower IC50 values indicate higher potency.
| Compound | Cell Line | IC50 (µg/mL) | IC50 (µM) | Reference |
| This compound | Murine Leukemia (P-388) | - | - | [1] |
| Murine Leukemia (P-388) | 0.3 | ~0.69 | [1] | |
| Colon Cancer (LoVo) | 11.73 ± 1.99 | ~26.87 | [2] | |
| Colon Cancer (HCT116) | 3.25 ± 0.24 | ~7.45 | [2] | |
| Estrogen Receptor Positive Breast Cancer (MCF-7) | - | 3.8 - 6.9 (24-72h) | [3] | |
| This compound acetate | Murine Leukemia (P-388) | 2.79 | ~5.83 | |
| Tamoxifen (Reference) | Estrogen Receptor Positive Breast Cancer (MCF-7) | - | 18.9 - 24.1 (24-72h) |
Note: Conversion from µg/mL to µM for this compound (Molecular Weight: 436.47 g/mol ) and this compound acetate (Molecular Weight: 478.51 g/mol ) are approximations.
The available data indicates that this compound exhibits potent cytotoxic activity against a range of cancer cell lines. Notably, in estrogen receptor-positive breast cancer cells (MCF-7), this compound demonstrated significantly higher potency (lower IC50 range) compared to the standard therapeutic agent, Tamoxifen. A study involving the synthesis of this compound acetate revealed that this derivative also possesses good anticancer activity against murine leukemia cells (P-388), although it was less potent than the parent compound, this compound. The esterified derivative, however, was reported to have much better stability during storage.
Signaling Pathways and Cellular Mechanisms
This compound exerts its anticancer effects by modulating key signaling pathways involved in cell proliferation and apoptosis (programmed cell death).
MAPK Signaling Pathway
Studies have shown that this compound can induce apoptosis in colon cancer cells through the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This involves the phosphorylation of key proteins such as ERK1/2, p38, and JNK, which are critical regulators of cellular processes including proliferation, differentiation, and apoptosis.
Caption: this compound-mediated activation of the MAPK signaling pathway.
Apoptosis Pathway
This compound is a potent inducer of apoptosis. In colon cancer cells, it has been shown to increase the expression of the pro-apoptotic protein Bax, while decreasing the levels of anti-apoptotic proteins Bcl-2 and Bcl-xL. This shift in the Bax/Bcl-2 ratio leads to the activation of executioner caspases, such as caspase-7, and subsequent cleavage of poly(ADP-ribose) polymerase (PARP), a key event in the execution phase of apoptosis.
Caption: Induction of apoptosis by this compound via the intrinsic pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of this compound and its derivatives.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Western Blot Analysis for Apoptosis Markers
Western blotting is a technique used to detect specific proteins in a sample. It is commonly employed to analyze the expression levels of proteins involved in apoptosis.
Protocol:
-
Cell Lysis: After treatment with this compound or its derivatives, harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the Bradford or BCA assay, to ensure equal loading.
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bax, Bcl-2, cleaved caspase-7, PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative expression levels of the target proteins.
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a potent anticancer agent that warrants further investigation. Its ability to induce apoptosis through the MAPK and intrinsic apoptotic pathways highlights its potential as a lead compound for the development of novel cancer therapeutics. The synthesis and evaluation of this compound derivatives, such as this compound acetate, represent a promising avenue for improving the pharmacological properties of this natural product, including its stability and efficacy.
However, the current body of literature on this compound derivatives is limited. To fully understand the structure-activity relationship and to identify derivatives with enhanced potency and selectivity, a more comprehensive and systematic investigation is required. Future research should focus on the synthesis of a broader range of this compound analogs and their comparative evaluation against a diverse panel of cancer cell lines. Such studies will be instrumental in unlocking the full therapeutic potential of this fascinating class of compounds.
References
A Comparative Guide to the In Vivo Anti-Tumor Activity of Artonin E and Alternative Flavonoids in Murine Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anti-tumor activity of Artonin E, a prenylated flavonoid, against other well-researched flavonoids, Quercetin and Genistein. The data presented is based on preclinical studies in mouse models of breast cancer, offering insights into their potential as anti-cancer agents. While direct comparative studies are limited, this guide synthesizes available data to facilitate an objective comparison of their efficacy and mechanisms of action.
Data Presentation: In Vivo Anti-Tumor Efficacy
The following table summarizes the quantitative data from in vivo studies on this compound, Quercetin, and Genistein, focusing on their effects on tumor growth in murine breast cancer models.
| Compound | Mouse Model | Cancer Cell Line | Dosage and Administration | Key Findings | Citation |
| This compound | BALB/c | 4T1 Mammary Carcinoma | 25, 50, and 100 mg/kg, per oral, bi-weekly | Significant reduction in tumor volume at 50 and 100 mg/kg. Delayed tumor growth by more than five days. Reduced metastasis to distant organs. | [1] |
| Quercetin | BALB/c | 4T1 Mammary Carcinoma | 20 µM | Suppressed ~50% of basal TopFlash luciferase activity, indicating inhibition of the Wnt/β-catenin signaling pathway. | [2] |
| Nude Mice | HCT116 Human Colon Carcinoma Xenograft | 50 mg/kg, intraperitoneally | Significantly reduced tumor volume. | ||
| SCID Mice | Metastatic Breast Cancer Cells | 15 mg/kg body weight | ~70% reduction in tumor growth. | ||
| Genistein | BALB/c | 4T1 Breast Cancer | Not specified | In combination with centchroman, more effective in preventing tumor growth than either agent alone. | [3] |
| Nude Mice | Human Gastric Carcinoma (SG7901) Xenograft | 0.5, 1, and 1.5 mg/kg, intratumoral injection, every 2 days for 6 doses | Significant inhibition of carcinoma growth by 10.8%, 29.9%, and 39.6% respectively. | [4] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below to allow for critical evaluation and potential replication.
This compound in 4T1 Mammary Tumor Model[1]
-
Animal Model: Female BALB/c mice, six to eight weeks old.
-
Tumor Induction: 1 x 10^5 4T1 cells in 100µL PBS were injected into the right mammary fat pad.
-
Treatment: Treatment commenced when palpable tumors reached a size of 50–200 mm³. Mice were divided into treatment groups receiving this compound at dosages of 25, 50, and 100 mg/kg administered orally twice a week. A control group received 5% tween 20 bi-weekly, and a positive control group received 10 mg/kg of paclitaxel weekly.
-
Monitoring: Tumor volume and body weight were recorded on the staging day and twice weekly throughout the study.
-
Endpoint: At the end of the study, vital tissues were collected for histopathological assessment, and blood samples were taken for serum biochemical analyses. The exact duration of the study was not specified in the available text.
Quercetin in 4T1 Murine Mammary Cancer Model
-
Cell Line: 4T1 murine mammary cancer cells.
-
Treatment: Cells were treated with 20 µM of Quercetin.
-
Assay: TopFlash luciferase activity assay was used to measure the activity of the Wnt/β-catenin signaling pathway.
-
Outcome: Quercetin treatment suppressed approximately 50% of the basal TopFlash luciferase activity, indicating a down-regulation of the Wnt/β-catenin signaling pathway.
Genistein in Human Gastric Carcinoma Xenograft Model
-
Animal Model: Nude mice.
-
Tumor Induction: 1 x 10^9 human SG7901 cells/L were injected into the subcutaneous tissue.
-
Treatment: After 10 days, mice were randomly divided into five groups. Treatment groups received 0.5, 1, or 1.5 mg/kg of genistein injected directly adjacent to the tumor, six times at 2-day intervals. Control groups received normal saline solution or 1.5 mg/kg DMSO.
-
Monitoring: Changes in tumor volume were measured 11 days after the last drug treatment.
-
Calculation: Tumor inhibition rate was calculated for each group.
Signaling Pathways and Mechanisms of Action
The anti-tumor activity of this compound, Quercetin, and Genistein is attributed to their ability to modulate various signaling pathways involved in cancer cell proliferation, survival, and apoptosis.
This compound Signaling Pathway
This compound has been shown to induce apoptosis and inhibit cell proliferation by targeting key signaling pathways. In breast cancer cells, it initiates the intrinsic apoptotic pathway. In colon cancer cells, this compound induces apoptosis via caspase activation associated with the MAPK signaling pathway, specifically through the increased expression of p-ERK1/2, p-p38/p38, and p-c-Jun.
Quercetin Signaling Pathway
Quercetin exerts its anti-cancer effects through the modulation of multiple signaling pathways, including the Wnt/β-catenin, PI3K/Akt, and MAPK pathways. It has been shown to inhibit the translocation of β-catenin to the nucleus, suppress the phosphorylation of PI3K and Akt, and induce the phosphorylation of p38, JNK, and ERK.
References
Artonin E: A Comparative Meta-Analysis of Pre-clinical Anti-Cancer Activity
Absence of human clinical trial data for Artonin E necessitates a meta-analysis of pre-clinical findings to guide future research and development. To date, no registered clinical trials for the flavonoid compound this compound are publicly available. However, a growing body of in vitro research highlights its potential as an anti-cancer agent across various cancer cell lines. This guide provides a comparative summary of the existing pre-clinical data, focusing on the compound's effects on cell viability, its mechanisms of action, and the signaling pathways involved.
Comparative Efficacy of this compound Across Cancer Cell Lines
This compound has demonstrated significant cytotoxic effects in a dose-dependent manner across multiple cancer cell lines, including breast, colon, and ovarian cancers. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, varies depending on the cell line and the duration of treatment.
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) | Reference |
| MCF-7 | Breast Cancer | ~10 µM | 24 | [1] |
| ~3 µM | 48 | [1] | ||
| LoVo | Colon Cancer | 11.73 µg/mL (~26.5 µM) | 24 | [2] |
| HCT116 | Colon Cancer | 3.25 µg/mL (~7.3 µM) | 24 | [2] |
| SKOV-3 | Ovarian Cancer | Not explicitly stated, but apoptosis induced. | Not specified | [3] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not explicitly stated, but anticancer effects observed. | Not specified | |
| H460, A549, H292 | Lung Cancer | Not explicitly stated, but shown to enhance anoikis. | Not specified |
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
The primary mechanism by which this compound exerts its anti-cancer effects is through the induction of apoptosis (programmed cell death) and cell cycle arrest.
Apoptosis Induction
Studies have consistently shown that this compound induces apoptosis in cancer cells. This is characterized by morphological changes such as cell shrinkage, membrane alteration, DNA fragmentation, and nuclear condensation. The induction of apoptosis is often dose-dependent.
Cell Cycle Arrest
This compound has been shown to cause cell cycle arrest, primarily at the G0/G1 phase, in breast cancer cells (MCF-7). This arrest prevents the cancer cells from progressing through the cell cycle and proliferating. For instance, treatment of MCF-7 cells with 3 and 10 µM of this compound resulted in a significant increase in the percentage of cells in the G0/G1 phase.
Signaling Pathways Modulated by this compound
This compound's induction of apoptosis and cell cycle arrest is mediated through its influence on several key signaling pathways.
Intrinsic Apoptotic Pathway
In MCF-7 breast cancer cells, this compound triggers the intrinsic (mitochondrial) pathway of apoptosis. This is evidenced by the increased production of reactive oxygen species (ROS), upregulation of pro-apoptotic proteins like Bax and cytochrome c, and activation of caspases 9 and 7. Notably, this process appears to be independent of the tumor suppressor protein p53.
MAPK Signaling Pathway
In colon cancer cells (LoVo and HCT116), this compound has been shown to induce apoptosis through the MAPK signaling pathway. This involves the increased phosphorylation of ERK1/2, p38, and c-Jun.
Downregulation of Anti-Apoptotic Proteins
This compound has also been found to downregulate the expression of anti-apoptotic proteins. In colon cancer cells, it decreases the levels of Bcl-2 and Bcl-xL. In lung cancer cells, it has been shown to down-regulate the myeloid cell leukemia-1 (MCL1) protein, which sensitizes the cells to anoikis (a form of programmed cell death that occurs when cells detach from the extracellular matrix).
Experimental Protocols
The following are generalized experimental protocols based on the methodologies described in the cited pre-clinical studies.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Treatment: The cells are then treated with various concentrations of this compound (and a vehicle control) for specified time periods (e.g., 24, 48 hours).
-
MTT Addition: After treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the control group.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
-
Cell Treatment: Cells are treated with different concentrations of this compound for a specified duration.
-
Cell Harvesting: Both floating and attached cells are collected, washed with phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
-
Protein Extraction: Following treatment with this compound, total protein is extracted from the cells using a lysis buffer.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the proteins of interest (e.g., Bax, Bcl-2, caspases, p-ERK).
-
Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
The available pre-clinical data consistently demonstrate the potent anti-cancer properties of this compound across various cancer cell lines. Its ability to induce apoptosis and cell cycle arrest through multiple signaling pathways underscores its potential as a therapeutic agent. However, the lack of in vivo and human clinical trial data is a significant gap. Future research should focus on evaluating the efficacy and safety of this compound in animal models to pave the way for potential clinical investigations. Further studies are also warranted to explore its efficacy in a wider range of cancers and to fully elucidate the molecular mechanisms underlying its anti-tumor activity.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
